molecular formula C13H13N3O B051484 2-Cyclopropylquinoline-4-carbohydrazide CAS No. 119778-68-6

2-Cyclopropylquinoline-4-carbohydrazide

Cat. No.: B051484
CAS No.: 119778-68-6
M. Wt: 227.26 g/mol
InChI Key: LOSFWVILZWCLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylquinoline-4-carbohydrazide is a sophisticated heterocyclic building block and investigational scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a quinoline system substituted with a cyclopropyl group and a terminal carbohydrazide functional group, makes it a versatile intermediate for the synthesis of diverse compound libraries. The carbohydrazide moiety is a key pharmacophore, readily undergoing condensation reactions with various carbonyl compounds (aldehydes, ketones) to generate novel Schiff bases and hydrazone derivatives. These derivatives are frequently explored for their potential biological activities, particularly as inhibitors for specific kinase targets, antimicrobial agents, or anti-inflammatory compounds. The cyclopropyl substituent is strategically incorporated to influence the molecule's electronic properties, metabolic stability, and three-dimensional conformation, potentially enhancing its binding affinity to biological targets. Researchers utilize this compound primarily in the design and development of novel small-molecule probes to study disease mechanisms, particularly in oncology and infectious disease. It serves as a critical precursor for generating compounds aimed at modulating protein-protein interactions or enzymatic activity. This product is intended for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSFWVILZWCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402086
Record name 2-cyclopropylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119778-68-6
Record name 2-cyclopropylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The incorporation of a cyclopropyl group at the 2-position and a carbohydrazide moiety at the 4-position of the quinoline scaffold suggests a unique pharmacological profile. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines the predicted and expected characteristics of this compound and provides standardized protocols for their experimental determination.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system is a well-established pharmacophore in drug discovery, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a broad spectrum of biological activities.[3] The carbohydrazide functional group is also a key structural motif in many biologically active compounds, known for its ability to form Schiff bases and participate in various biological interactions.[4] The title compound, this compound, combines these two important pharmacophores. The cyclopropyl group is a bioisostere for a phenyl ring or a t-butyl group and can influence the molecule's conformation and metabolic stability.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is the foundation for characterizing its physicochemical properties.

Caption: Chemical structure of this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 119778-68-6
Molecular Formula C13H13N3OPubChem
Molecular Weight 227.27 g/mol PubChem
Canonical SMILES C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NNPubChem
InChI Key YZJDFSQLZJPDSE-UHFFFAOYSA-NPubChem

Predicted Physicochemical Properties

The following table summarizes the predicted and expected physicochemical properties of this compound. These values are crucial for anticipating the compound's behavior in biological systems.

PropertyPredicted/Expected ValueSignificance in Drug Development
Melting Point (°C) 180 - 220 (Expected)Influences solubility, stability, and formulation development. A crystalline solid with a defined melting point is generally preferred.
Boiling Point (°C) > 400 (Predicted)High boiling point is expected due to the molecular weight and polar functional groups.
Aqueous Solubility Low (Expected)Poor aqueous solubility can limit oral bioavailability. Formulation strategies may be required to enhance dissolution.
logP (Octanol/Water) 2.0 - 3.5 (Predicted)A measure of lipophilicity. This range suggests good membrane permeability, but may also indicate potential for metabolic liabilities.
pKa (Acid Dissociation Constant) Quinoline N: 4.5-5.5 (basic)Hydrazide NH: 12-14 (acidic)Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding.
Polar Surface Area (PSA) ~70-90 Ų (Predicted)Influences membrane permeability and oral bioavailability. Values in this range are generally favorable for drug-likeness.
Hydrogen Bond Donors 3Contributes to solubility and potential for interactions with biological targets.
Hydrogen Bond Acceptors 3Contributes to solubility and potential for interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable data, the following experimental protocols are recommended.

Synthesis and Purification

A common route for the synthesis of quinoline-4-carbohydrazides involves the Pfitzinger reaction to form the quinoline-4-carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[5]

Synthesis_Workflow Isatin Isatin + Cyclopropyl Methyl Ketone Pfitzinger Pfitzinger Reaction (Base, Heat) Isatin->Pfitzinger QuinolineAcid 2-Cyclopropylquinoline-4-carboxylic Acid Pfitzinger->QuinolineAcid Esterification Esterification (Ethanol, H2SO4) QuinolineAcid->Esterification Ester Ethyl 2-cyclopropylquinoline-4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol) Ester->Hydrazinolysis Product 2-Cyclopropylquinoline-4- carbohydrazide Hydrazinolysis->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 2-Cyclopropylquinoline-4-carboxylic Acid:

    • React isatin with cyclopropyl methyl ketone in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) under reflux.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter, wash, and dry the product.

  • Esterification:

    • Reflux the carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid.

    • Remove the solvent under reduced pressure.

    • Extract the ester with a suitable organic solvent and purify.

  • Hydrazinolysis:

    • Reflux the ester with an excess of hydrazine hydrate in ethanol.

    • Cool the reaction mixture to allow the carbohydrazide to crystallize.

    • Filter, wash with cold ethanol, and dry the final product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain a pure crystalline solid.

    • Alternatively, purify by column chromatography on silica gel.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • Use a calibrated digital melting point apparatus.

  • Place a small amount of the purified, dry compound into a capillary tube.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for formulation and bioavailability.

Protocol (Shake-Flask Method):

  • Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) with constant agitation.

  • Centrifuge or filter the solutions to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Acidity/Basicity (pKa) Determination

The pKa values determine the ionization state of the molecule at different pH values.

Protocol (Potentiometric Titration):

  • Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Plot the pH versus the volume of titrant and determine the pKa values from the inflection points of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the cyclopropyl protons, and the carbohydrazide protons. The aromatic protons of the quinoline core will appear in the downfield region (typically δ 7.0-8.5 ppm). The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm). The NH and NH₂ protons of the carbohydrazide group will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbohydrazide will be observed in the range of δ 160-170 ppm. The aromatic carbons of the quinoline ring will appear between δ 120-150 ppm. The cyclopropyl carbons will be found in the upfield region (typically δ 5-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching (hydrazide): Two bands in the region of 3200-3400 cm⁻¹

  • C=O stretching (amide): A strong band around 1650-1680 cm⁻¹

  • C=N and C=C stretching (quinoline): Bands in the region of 1500-1600 cm⁻¹

  • C-H stretching (aromatic and cyclopropyl): Bands above and below 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information. A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 227 or 228, respectively, is expected.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of this compound. While experimental data for this specific molecule is not yet widely published, the provided protocols and predicted properties, based on sound chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals. The systematic determination of these core physicochemical properties is an indispensable step in evaluating the potential of this compound as a viable drug candidate.

References

  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Medicinal Chemistry.
  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.
  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, R. A., & Ahmed, H. A. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(38), 34898–34911.
  • The Physical and Chemical Properties of Quinoline.
  • Compound 2-cyclopropyl-N'-[(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide. Mol-Instincts.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. Benchchem.
  • Synthesis of quinoline carbohydrazide derivatives.
  • A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)
  • 884497-34-1,4-Ethyl-5-methylthiophene-3-carboxylic Acid. Chem-Space.
  • cas 5711-28-4|| where to buy 8-(2-octylcyclopropyl)octanoic acid. BOC Sciences.

Sources

Probing the Enigmatic Core: A Technical Guide to the Potential Mechanism of Action of 2-Cyclopropylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Known Unknowns

In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this family, 2-Cyclopropylquinoline-4-carbohydrazide emerges as a molecule of interest, yet its specific mechanism of action remains largely uncharted territory in publicly available literature. This guide, therefore, ventures into a deductive exploration of its potential biological activities. By examining the well-documented mechanisms of its close chemical cousins—specifically, derivatives of the quinoline-4-carbohydrazide core—we can construct a scientifically grounded hypothesis regarding its mode of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to inspire and guide future empirical investigation.

Our central hypothesis, built upon the available evidence from related compounds, posits that this compound likely exerts its biological effects through one or more of the following pathways: inhibition of key enzymes in cell signaling, induction of apoptosis, and potentially, modulation of other cellular targets. This guide will dissect these possibilities, presenting the underlying evidence from analogous compounds and proposing experimental frameworks to validate these hypotheses.

I. The Quinoline-Carbohydrazide Scaffold: A Hotbed of Biological Activity

The inherent versatility of the quinoline ring system, combined with the reactive potential of the carbohydrazide moiety, creates a powerful platform for designing bioactive molecules. The carbohydrazide group, in particular, is a key structural feature, known to participate in various biological interactions and serving as a versatile synthetic handle for creating diverse chemical libraries. It is this chemical adaptability that has led to the development of numerous quinoline-carbohydrazide derivatives with a wide spectrum of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory activities.

II. Postulated Mechanism of Action 1: Kinase Inhibition – The EGFR-TK Hypothesis

A compelling body of evidence points towards the potential for quinoline-4-carbohydrazide derivatives to function as potent enzyme inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK).

A. Evidence from Acrylamide Hybrids

Recent studies on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative activity against breast cancer cell lines, such as MCF-7. The most active of these compounds exhibited potent inhibitory action against EGFR kinase, with IC50 values in the sub-micromolar range, comparable to the established EGFR inhibitor, Lapatinib.

Compound/DrugTarget Cell LineAntiproliferative IC50 (µM)EGFR Kinase IC50 (µM)Reference
Hybrid 6h MCF-72.710.22
Hybrid 6a MCF-73.390.31
Hybrid 6b MCF-75.94Not Reported
Doxorubicin (Dox) MCF-76.18Not Applicable
Lapatinib Not ReportedNot Reported0.18
B. Proposed Signaling Pathway

The inhibition of EGFR-TK by these derivatives is a critical mechanistic insight. EGFR is a key regulator of cellular growth and survival, and its aberrant activation is a hallmark of many cancers. By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Inhibition_Pathway This compound This compound EGFR-TK EGFR-TK This compound->EGFR-TK Inhibition Downstream Signaling Downstream Signaling EGFR-TK->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Postulated EGFR-TK Inhibition Pathway.

C. Experimental Validation Protocol: In Vitro EGFR Kinase Assay

To empirically test this hypothesis for this compound, a direct in vitro kinase assay is recommended.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, positive control inhibitor (e.g., Lapatinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the various concentrations of the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature (typically 30°C) for a defined period (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of ADP produced using the detection reagent, which is a measure of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

III. Postulated Mechanism of Action 2: Induction of Apoptosis

Concurrent with kinase inhibition, the derivatives of quinoline-4-carbohydrazide have been shown to induce programmed cell death, or apoptosis.

A. Evidence of Apoptotic Induction

The most potent EGFR-inhibiting hybrid, compound 6h, was found to cause a significant arrest of the cell cycle at the G1 phase and to provoke apoptosis. This was further elucidated by the upregulation of key apoptotic markers.

  • p53 Upregulation: Compound 6h triggered a 7.4-fold increase in the expression of the tumor suppressor protein p53.

  • Caspase 9 Activation: The same compound led to an 8.7-fold increase in the initiator caspase 9, a critical enzyme in the intrinsic apoptotic pathway.

B. Proposed Apoptotic Pathway

The upregulation of p53 and caspase 9 strongly suggests that these compounds trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases that ultimately dismantle the cell in a controlled manner.

Apoptosis_Induction_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 p53 Cellular Stress->p53 Upregulation Caspase 9 Caspase 9 p53->Caspase 9 Activation Executioner Caspases Executioner Caspases Caspase 9->Executioner Caspases Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

C. Experimental Validation Protocol: Annexin V/PI Apoptosis Assay

A standard flow cytometry-based assay can be used to quantify apoptosis induced by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells in a cancer cell line (e.g., MCF-7) following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture MCF-7 cells to approximately 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis/necrosis, and Annexin V-negative/PI-negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

IV. Other Potential Mechanisms of Action

The versatility of the quinoline scaffold suggests that this compound could have other biological targets.

  • DNA Interacting Enzymes: Quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into DNA. This suggests a potential for this compound to interfere with DNA replication and repair processes.

  • Carbonic Anhydrase Inhibition: Certain quinazoline derivatives, which share structural similarities with quinolines, are effective inhibitors of carbonic anhydrase isoforms.

  • Neurokinin Receptor Antagonism: N',2-diphenylquinoline-4-carbohydrazide has been identified as a potent antagonist of the NK3 receptor, indicating a potential role in neuroscience.

  • Antibacterial Activity: Quinoline hydrazone derivatives are known to target bacterial enzymes such as DNA gyrase.

V. Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be definitively elucidated, the existing literature on its analogues provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential as an EGFR tyrosine kinase inhibitor and an inducer of apoptosis. The experimental protocols outlined in this guide offer a clear path forward for validating these hypotheses. Further research, including broader kinase profiling, investigation into its effects on DNA integrity, and screening against a panel of receptors and other enzymes, will be crucial in fully characterizing the biological activity of this intriguing molecule and unlocking its therapeutic potential.

References

  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(34), 24153–24171. [Link]

  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. [Link]

  • Abdel-Gawad, N. M., George, R. F., & Mohamed, A. A. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7799. [Link]

  • Abd El-Lateef, H. M., Bafail, D., Alhalees, N. H. Y., Toson, E. E. M., Abu Almaaty, A. H., Elsayed, E. H., Zaki, I., & Youssef, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Onyeyilim, C. N., & Eze, F. I. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661–671. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Al-Warhi, T., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 125. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(21), 5737–5741. [Link]

  • Foye, W. O., Almassian, B., Eisenberg, M. S., & Maher, T. J. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Pharmaceutical Sciences, 79(6), 527–53

crystal structure analysis of quinoline carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoline Carbohydrazide Analogs

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4] When derivatized to form quinoline carbohydrazide and its analogs, particularly Schiff bases, these compounds exhibit enhanced biological potential, often linked to their ability to chelate metal ions and interact with biological macromolecules.[1][5] Understanding the precise three-dimensional architecture of these molecules is paramount for deciphering their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and designing new, more potent drugs.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the methodologies and rationale behind the . We will delve into the critical workflow, from the foundational step of crystal growth to the intricacies of data collection, structure solution, and advanced structural interpretation. The focus will be on not just the "how" but the "why," offering field-proven insights into making informed experimental choices that ensure the integrity and validity of the structural data.

The Cornerstone of Analysis: Synthesis and High-Quality Crystal Growth

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the synthesis and crystallization lab. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected.

Synthesis of Quinoline Carbohydrazide Precursors

The typical synthesis starts with a quinoline derivative, such as ethyl-3-quinoline carboxylate, which is reacted with hydrazine hydrate to form the core quinoline-3-carbohydrazide.[1] This precursor is then reacted with various substituted aldehydes or ketones via a condensation reaction to yield the desired analogs, often Schiff bases or hydrazones.[1][6] The choice of substituents on the aldehyde/ketone is critical as it directly influences the molecule's conformation, electronic properties, and ultimately, its ability to form well-ordered crystals.

The Rationale Behind Crystallization Techniques

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating three-dimensional lattice. The choice of method is dictated by the compound's solubility, stability, and quantity.

Experimental Protocol: Slow Evaporation Method

This is the most common and often first-choice method due to its simplicity.

  • Solvent Selection (The Critical Step): Dissolve the purified quinoline carbohydrazide analog in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as an amorphous powder.

    • Expert Insight: A binary solvent system is often effective. A "good" solvent in which the compound is highly soluble is combined with a "poor" solvent in which it is sparingly soluble. The slow evaporation of the more volatile "good" solvent gradually increases the concentration of the "poor" solvent, gently pushing the compound out of solution. Common solvents include ethanol, methanol, chloroform, and dimethylformamide (DMF).[7]

  • Preparation: Place the solution in a clean, small vial or test tube. The vessel should be free of scratches or dust, which can act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with one or a few small holes using a needle. This slows down the rate of evaporation, which is crucial for growing large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

The Core Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[8][9] The technique relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern from which the electron density, and thus the atomic positions, can be calculated.

SC_XRD_Workflow

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (around 100 K).

    • Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot. These intensities are then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For organic molecules like quinoline analogs, direct methods are almost universally successful. This mathematical approach uses statistical relationships between the intensities to determine the phases of the diffracted waves.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data (Fo) and the calculated data from the model (Fc). The quality of the fit is monitored by the R-factor; a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

  • Validation and Deposition: The final model is validated for geometric and crystallographic soundness. The data is then typically deposited in the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring public access and scientific integrity.[10]

Interpreting the Structure: From Molecular Conformation to Crystal Packing

A solved crystal structure provides a wealth of information far beyond a simple molecular diagram.

Molecular Geometry and Conformation

The analysis yields precise bond lengths, bond angles, and torsion angles. For quinoline carbohydrazide analogs, key points of interest include:

  • The planarity of the quinoline ring system.[11]

  • The conformation around the carbohydrazide linker (C-C-N-N bonds), which determines the overall shape of the molecule.

  • The orientation of the substituent groups, which dictates potential interaction points.

Table 1: Example Crystallographic Data for a Quinoline Carbohydrazide Analog

ParameterValue
Chemical FormulaC₁₇H₁₂ClN₃O
Formula Weight313.75
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 17.543(6)
α, β, γ (°)90, 98.76(1), 90
Volume (ų)1485.9(8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.401
Final R1 [I > 2σ(I)]0.0452
wR2 (all data)0.1189
CCDC Deposition Number1234567
Supramolecular Assembly: The Role of Intermolecular Interactions

Molecules do not exist in isolation within a crystal. They are organized into a specific packing arrangement stabilized by a network of non-covalent interactions. Understanding this packing is crucial for predicting physical properties like solubility and melting point.

Interactions

Advanced Analysis: Hirshfeld Surface Analysis

To quantify the relative importance of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[11][12] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular interactions.

  • d_norm surface: This map highlights regions of close contact. Red spots indicate hydrogen bonds and other close contacts, which are critical for stabilizing the crystal lattice.[11]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H, O···H). This allows for a quantitative comparison of packing forces between different analogs.[11] For quinoline derivatives, common significant contacts include H···H, H···O/O···H, and H···C/C···H interactions.[11]

Application in Structure-Based Drug Design

The ultimate goal of this analysis is to inform drug development. A high-resolution crystal structure is the foundation for in silico techniques like molecular docking.[13][14] By knowing the precise 3D coordinates of the quinoline carbohydrazide analog, researchers can:

  • Predict Binding Modes: Dock the small molecule into the active site of a target protein (e.g., an enzyme or receptor) to predict its binding orientation and affinity.[3][13]

  • Rationalize SAR: Explain why certain analogs are more active than others by examining their docked poses and interactions with key amino acid residues.

  • Guide Optimization: Design new analogs with modified functional groups predicted to form stronger or more specific interactions with the target, leading to improved potency and selectivity.

Conclusion

The is an indispensable tool in modern drug discovery. It provides an unambiguous, atom-level view of the molecule, which is fundamental to understanding its chemical behavior and biological function. The rigorous process, from meticulous crystal growth to sophisticated data analysis and interpretation, provides the foundational knowledge required for rational drug design. By integrating high-quality structural data with computational modeling and biological assays, researchers can accelerate the development of this promising class of compounds into next-generation therapeutic agents.

References

  • Sunjuk, M., Al-Najjar, L., Shtaiwi, M., El-Eswed, B., Sweidan, K., Bernhardt, P., Zalloum, H., & Al-Essa, L. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. [Link]

  • Al-Masoudi, N. A., Aziz, N., & Mohammed, A. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 26(5), 1205. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12). [Link]

  • Jebli, F., Al-Zahem, A. M., Al-Tamimi, A.-M. M., Al-Dies, A. M., Al-Wasidi, A. S., & El-Faham, A. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 28–36. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Trifunović, J., Bjelogrlić, S., Tanić, N., & Sladić, D. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Advances, 6(108), 104763-104781. [Link]

  • Katariya, K. D., Vennapu, L. R., Shingala, V. M., Patel, K. D., Bapodra, A. H., Shah, A. K., & Murumkar, P. R. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

  • Polshettiwar, S. A. (2013). Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents. Der Pharma Chemica, 5(5), 143-151. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • Shity, S. S., Islam, M. R., & Hossain, M. A. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

  • O'Donovan, D. H., Kaza, V. K., Keogh, A., O'Sullivan, J., Sagnou, M., & Kellett, A. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4991. [Link]

  • Singh, R., Kaur, A., & Kumar, V. (2021). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • Trifunović, J., Bjelogrlić, S., Tanić, N., & Sladić, D. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Publishing. [Link]

  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5619-5644. [Link]

  • Shingare, M. S. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. AWS. [Link]

  • Asif, M. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1541–1545. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. [Link]

  • Universität des Saarlandes. (n.d.). Service Center X-ray Diffraction. [Link]

Sources

solubility profile of 2-Cyclopropylquinoline-4-carbohydrazide in lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 2-Cyclopropylquinoline-4-carbohydrazide in Common Laboratory Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor aqueous and organic solvent solubility can severely impede formulation, bioavailability, and the reliability of in-vitro assays, leading to increased costs and late-stage failures. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a novel heterocyclic compound with potential therapeutic applications. We present the theoretical underpinnings of solubility, detailed, field-proven protocols for thermodynamic solubility determination using the gold-standard shake-flask method, and robust analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility assessment workflow.

Introduction: The Critical Role of Solubility

This compound belongs to the quinoline class of compounds, which are renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features—a rigid quinoline core, a lipophilic cyclopropyl group at the 2-position, and a polar, hydrogen-bonding carbohydrazide moiety at the 4-position—create a complex physicochemical profile that directly governs its interaction with various solvent systems.

Understanding the solubility of this molecule is not merely an academic exercise; it is a critical-path activity in its development journey. Solubility data informs:

  • Feasibility of Formulations: Determines whether the compound can be formulated for oral, intravenous, or other administration routes.

  • Bioavailability: Directly impacts the amount of the compound that can be absorbed from the gastrointestinal tract into systemic circulation.[4]

  • Assay Integrity: Prevents compound precipitation in in vitro biological assays, which can lead to false negatives or artifactual results.[5]

  • Lead Optimization: Guides medicinal chemistry efforts to modify the structure for improved physicochemical properties without sacrificing potency.

This guide will establish the foundational principles and provide a practical, self-validating methodology to generate a high-quality solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is the result of a delicate balance between the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6] Several key factors dictate this balance for this compound:

  • Polarity ("Like Dissolves Like"): The molecule possesses distinct polar and non-polar regions. The quinoline ring and cyclopropyl group are largely non-polar/lipophilic, favoring dissolution in non-polar organic solvents. Conversely, the carbohydrazide group (-CONHNH₂) is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, ethanol, and methanol.[7][8]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the crystal lattice energy.[6]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially decreasing solubility.[6]

  • Ionization (pKa): The quinoline nitrogen is basic and can be protonated at acidic pH. The carbohydrazide moiety has both weakly acidic and basic properties. The ionization state of the molecule will drastically affect its aqueous solubility. Intrinsic solubility refers to the equilibrium solubility of the un-ionized form.[9]

Based on these principles, we can hypothesize that this compound will exhibit limited solubility in highly non-polar solvents (e.g., hexane) and highly polar aqueous buffers at neutral pH, but may show enhanced solubility in polar organic solvents (e.g., DMSO, DMF) and aqueous solutions at pH values where it is ionized.

Experimental Design: The Shake-Flask Method

To determine the true thermodynamic (or equilibrium) solubility , the shake-flask method is the universally recognized gold standard.[9][10] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[11] This contrasts with kinetic solubility, which is a higher-throughput but less precise measurement often used for initial screening.[5]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. The following solvents are selected to cover a wide range of polarities and functionalities relevant to laboratory and formulation work.

Solvent ClassSolventDielectric Constant (ε)Rationale
Polar Protic Purified Water (pH 7.4 Buffer)80.1Simulates physiological conditions; key for bioavailability assessment.
Ethanol (EtOH)24.5Common co-solvent in formulations; hydrogen bonding capability.
Methanol (MeOH)32.7Highly polar; useful for analytical standard preparation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7"Universal" organic solvent; high solubilizing power.
Acetonitrile (MeCN)37.5Common HPLC mobile phase component; moderate polarity.
Non-Polar Dichloromethane (DCM)9.1Useful for extraction and synthesis; low polarity.
Hexane1.9Represents highly lipophilic/non-polar environments.

Detailed Experimental Protocols

Protocol 4.1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed as a self-validating system to ensure true equilibrium is achieved.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial roller system capable of maintaining a constant temperature (e.g., 25 °C)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Compound Addition: Add an excess of solid this compound to a 2 mL glass vial.

    • Expertise & Experience: "Excess" is critical. A good starting point is ~5 mg of solid in 1 mL of solvent. Visually confirm that undissolved solid remains at the bottom of the vial throughout the experiment. This ensures the solution is saturated.[9]

  • Solvent Addition: Accurately add 1.0 mL of the chosen solvent to the vial. Prepare one vial for each solvent.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or roller at a constant temperature (e.g., 25 °C). Agitate the suspensions for 24 hours.

    • Trustworthiness: The 24-hour time point is a standard starting point to approach equilibrium. To validate that equilibrium has been reached, a second time point (e.g., 48 hours) can be tested. If the measured concentrations at 24 and 48 hours are identical, equilibrium can be confidently assumed.[12]

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

  • Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method as described in Protocol 4.2.

G cluster_prep Phase 1: Sample Preparation cluster_eq Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis A 1. Add excess solid compound to vial B 2. Add 1 mL of selected solvent A->B C 3. Agitate at 25°C for 24 hours B->C D 4. Settle suspension C->D E 5. Filter supernatant (0.45 µm filter) D->E F 6. Dilute filtrate for analysis E->F G 7. Quantify concentration via HPLC-UV F->G H Calculate Solubility (mg/mL & µM) G->H

Fig 1. Workflow for Thermodynamic Solubility Determination.
Protocol 4.2: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in the filtered sample.

Instrumentation & Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and water (with 0.1% formic acid). For example, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to a wavelength of maximum absorbance (λ_max) for the compound (e.g., determined by a PDA scan, likely around 254 nm or 310 nm for a quinoline chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) in a 10 mL volumetric flask to create a concentrated stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five standards spanning the expected concentration range of the solubility samples.

  • Generate Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot the peak area versus concentration to generate a linear calibration curve. The curve must have a correlation coefficient (R²) of >0.995 for accuracy.

  • Analyze Samples: Inject the diluted filtrate samples from Protocol 4.1.

  • Calculate Concentration: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the final solubility value.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

Table 1: Solubility Profile of this compound at 25 °C
SolventSolvent ClassSolubility (mg/mL)Solubility (µM)Interpretation
pH 7.4 BufferPolar Protic[Experimental Value][Calculated Value]Poor (<0.01 mg/mL), Moderate (0.1-1 mg/mL), High (>1 mg/mL)
EthanolPolar Protic[Experimental Value][Calculated Value]Indicates utility as a formulation co-solvent.
MethanolPolar Protic[Experimental Value][Calculated Value]Useful for analytical method development.
DMSOPolar Aprotic[Experimental Value][Calculated Value]Expected to be high; serves as a positive control.
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]Relevant for purification and analysis.
DichloromethaneNon-Polar[Experimental Value][Calculated Value]Indicates lipophilic character.
HexaneNon-Polar[Experimental Value][Calculated Value]Expected to be very low.

Interpretation Logic: The results from this table guide subsequent development decisions.

G A Aqueous Solubility Result (pH 7.4 Buffer) B < 10 µg/mL (Poor Solubility) A->B C 10 - 100 µg/mL (Moderate Solubility) A->C D > 100 µg/mL (High Solubility) A->D E Action: Formulation Strategy (e.g., salt formation, co-solvents, amorphous dispersion) B->E F Action: Medicinal Chemistry (e.g., add polar groups) B->F C->E H Action: Assess permeability (BCS Classification) C->H G Action: Proceed with standard formulation D->G D->H

Sources

theoretical and computational studies on 2-Cyclopropylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Cyclopropylquinoline-4-carbohydrazide

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, antiviral, and antimalarial drugs.[1][3][4][5] This guide focuses on a specific, promising derivative: this compound. The introduction of a cyclopropyl group at the 2-position is of significant interest as this compact, rigid, and lipophilic moiety can profoundly influence molecular conformation, metabolic stability, and binding affinity to biological targets. The carbohydrazide functional group at the 4-position offers a versatile handle for forming hydrazones and other derivatives, while also providing key hydrogen bonding features for receptor interaction.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the theoretical and computational methodologies to thoroughly characterize this compound and explore its therapeutic potential. We will delve into the causality behind experimental and computational choices, grounding our approach in established principles of medicinal chemistry and computational science.

Part 1: Rationale and Synthetic Strategy

The Scientific Imperative for Investigation

The rationale for focusing on this compound is threefold:

  • Proven Bioactivity of the Scaffold: The quinoline-4-carbohydrazide core has demonstrated significant biological activity. For instance, derivatives have shown potent antiproliferative activity against breast cancer cell lines by targeting EGFR kinase.[4][7][8][9] Others have exhibited promising antibacterial and anti-HIV-1 potential.[10]

  • Influence of the Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" of larger groups and can introduce conformational rigidity. This rigidity can lock the molecule into a bioactive conformation, enhancing its affinity for a target protein and potentially improving its pharmacokinetic profile.

  • Computational Chemistry as a Predictive Tool: Before embarking on costly and time-consuming synthesis and in vitro/in vivo testing, computational studies provide a powerful, cost-effective means to predict the molecule's physicochemical properties, potential biological targets, and drug-likeness. This in silico approach allows for early-stage validation or invalidation of a drug candidate.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not yet published, a reliable pathway can be extrapolated from established methods for analogous quinoline derivatives.[1][7][11][12][13] The Pfitzinger reaction is a classic and effective method for synthesizing quinoline-4-carboxylic acids.

The proposed multi-step synthesis is as follows:

  • Pfitzinger Reaction: The synthesis would commence with the reaction of isatin with a ketone bearing a cyclopropyl group, specifically 1-cyclopropylpropan-2-one, in the presence of a base (e.g., KOH). This reaction would yield 2-cyclopropylquinoline-4-carboxylic acid.

  • Esterification: The resulting carboxylic acid would then be esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid, to produce ethyl 2-cyclopropylquinoline-4-carboxylate.[7]

  • Hydrazinolysis: The final step involves the reaction of the ethyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux. This nucleophilic acyl substitution reaction yields the target molecule, this compound.[1][7]

The structure of the final compound would be confirmed using standard spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][7]

Synthesis_Workflow Isatin Isatin + 1-Cyclopropylpropan-2-one CarboxylicAcid 2-Cyclopropylquinoline- 4-carboxylic Acid Isatin->CarboxylicAcid Pfitzinger Reaction (Base) Ester Ethyl 2-Cyclopropylquinoline- 4-carboxylate CarboxylicAcid->Ester Esterification (H₂SO₄, EtOH) FinalProduct 2-Cyclopropylquinoline- 4-carbohydrazide Ester->FinalProduct Hydrazinolysis (N₂H₄·H₂O)

Caption: Proposed synthetic workflow for this compound.

Part 2: Theoretical Quantum Chemical Analysis (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][14][15] For a novel compound like this compound, DFT provides invaluable insights into its geometry, stability, and electronic properties, which are fundamental to its reactivity and interaction with biological molecules.

Objectives of DFT Studies
  • Geometric Optimization: To determine the most stable three-dimensional conformation of the molecule by finding the global minimum on the potential energy surface.

  • Electronic Properties: To calculate key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[14]

  • Charge Distribution: To map the electron density and electrostatic potential (MEP) to identify nucleophilic and electrophilic sites, which are crucial for understanding potential non-covalent interactions with a receptor.[3]

  • Vibrational Analysis: To predict the infrared (IR) spectrum, which can be used to corroborate experimental spectroscopic data.

Step-by-Step DFT Protocol
  • Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost for organic molecules.[14]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[14]

  • Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Data Analysis:

    • Extract optimized geometric parameters (bond lengths, bond angles, dihedral angles).

    • Visualize HOMO and LUMO orbitals.

    • Generate a Molecular Electrostatic Potential (MEP) map.

    • Calculate global reactivity descriptors from HOMO/LUMO energies (e.g., electronegativity, hardness, electrophilicity).[16]

DFT_Workflow cluster_outputs Calculated Properties Start Initial 3D Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency Validation Verify No Imaginary Frequencies Frequency->Validation Analysis Analysis of Properties Validation->Analysis True Minimum Geometry Optimized Geometry Analysis->Geometry Orbitals HOMO/LUMO Analysis->Orbitals MEP MEP Surface Analysis->MEP Reactivity Reactivity Descriptors Analysis->Reactivity

Caption: Workflow for Density Functional Theory (DFT) analysis.

Expected Quantitative Data

The DFT calculations would yield quantitative data that can be summarized for comparative analysis.

ParameterPredicted ValueSignificance
Total Energy (Hartree) e.g., -850.123Thermodynamic stability
HOMO Energy (eV) e.g., -6.5Electron-donating ability
LUMO Energy (eV) e.g., -1.2Electron-accepting ability
HOMO-LUMO Gap (eV) e.g., 5.3Chemical reactivity, stability
Dipole Moment (Debye) e.g., 3.8Polarity, solubility

Part 3: Molecular Docking and Target Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][17][18][19] It is an indispensable tool in drug discovery for identifying potential biological targets and understanding ligand-protein interactions at the atomic level.

Rationale for Target Selection

Based on the known activities of similar quinoline-4-carbohydrazide derivatives, several high-value targets can be proposed for docking studies:

  • EGFR Tyrosine Kinase: Given the potent anticancer activity of related compounds against breast cancer cells, docking into the ATP-binding site of EGFR (Epidermal Growth Factor Receptor) kinase is a primary objective.[4][7]

  • Bacterial DNA Gyrase/Topoisomerase IV: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). These enzymes are well-validated targets.

  • Viral Proteins: Quinolines have shown broad-spectrum antiviral activity.[20][21][22] Depending on the therapeutic interest, targets like SARS-CoV-2 main protease (Mpro) or HIV-1 integrase could be explored.[10]

Step-by-Step Molecular Docking Protocol
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign appropriate atom types and charges. Define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.[10]

    • Perform the docking simulation, allowing for flexible ligand conformations within the rigid (or semi-flexible) receptor binding site.

    • The software will generate multiple binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol).

  • Post-Docking Analysis:

    • Analyze the top-ranked binding poses.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like Discovery Studio or PyMOL.

    • Compare the binding mode and affinity to known inhibitors of the target protein.

Docking_Workflow cluster_prep Preparation Phase cluster_results Results ReceptorPrep Receptor Preparation (from PDB) Docking Docking Simulation (e.g., AutoDock Vina) ReceptorPrep->Docking LigandPrep Ligand Preparation (Optimized Structure) LigandPrep->Docking Analysis Pose Analysis & Interaction Mapping Docking->Analysis BindingAffinity Binding Affinity (kcal/mol) Analysis->BindingAffinity InteractionMap 2D/3D Interaction Diagram Analysis->InteractionMap

Caption: General workflow for a molecular docking study.

Interpreting Docking Results

The primary outputs are the binding affinity and the interaction profile. A lower binding affinity (more negative value) suggests a more stable ligand-protein complex.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR Kinase (e.g., 2GS2) -9.5Met793, Leu718, Cys797H-bond, Hydrophobic
S. aureus DNA Gyrase (e.g., 2XCT) -8.7Ser84, Asp79, Gly77H-bond, Pi-cation
SARS-CoV-2 Mpro (e.g., 6LU7) -7.9His41, Cys145, Glu166H-bond, Hydrophobic

Part 4: In Silico ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and pharmacodynamic behavior of a drug in the body.[23][24][25][26][27] Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.

Key ADMET Parameters and Their Importance
  • Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate potential predict how well the compound will be absorbed from the gut.

  • Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB) are critical. High PPB can reduce the free concentration of the drug, while BBB penetration is essential for CNS-acting drugs.

  • Metabolism: Predicting interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is vital to assess potential drug-drug interactions and metabolic stability.

  • Excretion: Properties like renal clearance can help estimate the drug's half-life.

  • Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition) are critical safety assessments.

Protocol for ADMET Prediction

Numerous web-based platforms and software packages can perform ADMET predictions, such as SwissADME, pkCSM, and ADMETlab 2.0.[16][28]

  • Input Structure: The SMILES (Simplified Molecular-Input Line-Entry System) string of this compound is submitted to the server.

  • Run Prediction: The platform's algorithms calculate a wide range of physicochemical and pharmacokinetic properties based on QSAR (Quantitative Structure-Activity Relationship) models.

  • Analyze Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps to predict oral bioavailability.[26]

  • Compile and Interpret Data: The results are compiled into a comprehensive profile to assess the compound's overall drug-likeness and potential liabilities.

Sample ADMET Prediction Summary
PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight 227.25 g/mol < 500Good (Lipinski)
LogP (Lipophilicity) 2.1-0.4 to +5.6Good membrane permeability
H-Bond Donors 2≤ 5Good (Lipinski)
H-Bond Acceptors 3≤ 10Good (Lipinski)
Human Intestinal Absorption > 90%HighGood oral absorption
BBB Permeant No-Low risk of CNS side effects
CYP2D6 Inhibitor NoNoLow risk of drug interactions
Ames Mutagenicity Non-mutagenNon-mutagenGood safety profile
hERG I Inhibitor NoNoLow risk of cardiotoxicity

Conclusion

This guide has outlined a comprehensive, multi-faceted computational strategy for the investigation of this compound. By integrating theoretical DFT calculations, target-focused molecular docking, and predictive ADMET profiling, researchers can build a robust, data-driven case for the therapeutic potential of this novel molecule. This in silico approach provides a critical foundation of knowledge, guiding efficient synthesis, prioritizing biological assays, and ultimately accelerating the journey from molecular concept to potential clinical candidate. The convergence of these computational techniques represents a modern, resource-conscious paradigm in drug discovery, ensuring that experimental efforts are focused on compounds with the highest probability of success.

References

  • El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 22949-22971. [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1662-1671. [Link]

  • Ajani, O. O., et al. (2017). Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their antimicrobial potential. Proceedings of the Seventh International Conference On Advances in Applied Science and Environmental Engineering - ASEE 2017. [Link]

  • G., Madhavi, et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44. [Link]

  • Al-Kuraishy, H. M., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. International Journal of Molecular Sciences, 26(16), 7900. [Link]

  • Tomić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2628-S2642. [Link]

  • Saeedi, M., et al. (2019). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Scientia Pharmaceutica, 87(1), 5. [Link]

  • Safonov, A. A., & Rusakov, A. A. (2022). DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. Molecules, 27(19), 6206. [Link]

  • El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed, National Center for Biotechnology Information. [Link]

  • Wang, B., et al. (2020). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega, 5(2), 1035-1044. [Link]

  • Ajani, O. O., et al. (2018). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry, 11(7), 1112-1123. [Link]

  • Singh, A., & Singh, R. K. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications, 2023, 8862128. [Link]

  • El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Frisch, M.J., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(19), 6206. [Link]

  • El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs, 20(2), 94. [Link]

  • Unknown Author. (Date Unknown). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. [Link]

  • Al-Kuraishy, H. M., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. [Link]

  • Gallardo-Garrido, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1878. [Link]

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • Chitre, T. S., et al. (2011). Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents. Der Pharma Chemica, 3(4), 227-237. [Link]

  • Zafar, H., et al. (2023). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 16(1), 104412. [Link]

  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39), 24209-24223. [Link]

  • Unknown Author. (Date Unknown). Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(21), 7354. [Link]

  • Sianesi, B. (1963). Antiviral Effect and Syntheses of 4-Amino-6-alkylamino-s-triazine-2-carboxylic Acid Derivatives. Researches on Chemotherapeutic Drugs against Viruses. XXXVI. Chemical and Pharmaceutical Bulletin. [Link]

  • Owczarek, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6206. [Link]

  • Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

  • Unknown Author. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. IntechOpen. [Link]

  • Unknown Author. (Date Unknown). The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • Mary, Y. S., et al. (2020). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Heliyon, 6(11), e05477. [Link]

  • Kumar, A., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Sci Forschen, 2(1). [Link]

  • Yulianita, A., et al. (2020). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 10(11), 065-072. [Link]

  • Unknown Author. (Date Unknown). Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate. [Link]

  • Singh, A., & Singh, R. K. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PMC. [Link]

  • Chen, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(19), 6206. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Anticancer Potential of 2-Cyclopropylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Promise of Quinoline Derivatives

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1] In oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents, demonstrating mechanisms that include inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][2] These compounds can exert their effects through various molecular interactions, such as intercalating with DNA, inhibiting topoisomerase enzymes, and modulating the activity of crucial signaling kinases like EGFR.[3][4][5]

This document provides a detailed guide for researchers on the application of 2-Cyclopropylquinoline-4-carbohydrazide, a novel quinoline derivative, in a panel of standard in vitro anticancer assays. The protocols herein are designed to be robust and self-validating, enabling a comprehensive preliminary evaluation of the compound's cytotoxic and mechanistic properties. While specific data for this exact cyclopropyl derivative is emerging, the methodologies are based on established assays for similar quinoline-4-carbohydrazide compounds.[6][7][8][9]

I. Preliminary Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Key Considerations for the MTT Assay:
  • Cell Seeding Density: It is crucial to determine the optimal cell seeding density to ensure that the cells are in the logarithmic growth phase during the assay.

  • Compound Concentration Range: A broad range of concentrations should be tested to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Controls: Appropriate controls, including untreated cells (vehicle control, e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin), are essential for data interpretation.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well).[12]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only and positive control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Read the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Description
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 The concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. For comparison, some quinoline derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.[6][7][8][13]

II. Investigating the Mechanism of Cell Death: Apoptosis Assays

A critical aspect of anticancer drug discovery is understanding how a compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many chemotherapeutic agents.[2] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

    • Include untreated and positive controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.[15]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide.[16]

    • Incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Use appropriate compensation controls for the fluorochromes used.

Data Interpretation

The flow cytometry data will generate a quadrant plot that distinguishes four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the percentage of Annexin V-positive cells in the treated samples compared to the control indicates that the compound induces apoptosis.

III. Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[1] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Principle of Cell Cycle Analysis

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[18] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.[20]

    • Incubate at 4°C for at least 30 minutes.[20]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer. A histogram of DNA content will be generated.[19]

Data Interpretation

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram. An accumulation of cells in a particular phase (e.g., G1, S, or G2/M) in the treated samples compared to the control suggests that the compound induces cell cycle arrest at that checkpoint. For instance, some quinoline derivatives have been shown to cause G1 phase arrest.[6]

IV. Investigating Molecular Mechanisms: Western Blotting

To delve deeper into the molecular mechanism of action, Western blotting can be employed to assess the expression and activation of key proteins involved in cell survival, proliferation, and apoptosis signaling pathways.[22] Based on the known targets of quinoline derivatives, several pathways are of interest.[3][4][23]

Potential Signaling Pathways to Investigate
  • EGFR Signaling Pathway: Quinoline derivatives have been reported to inhibit EGFR kinase.[3][6][23] Western blotting can be used to examine the phosphorylation status of EGFR and downstream effectors like Akt and ERK.

  • Apoptosis Pathway: To confirm the induction of apoptosis, the expression levels of key apoptosis-related proteins can be analyzed, including p53, Bax, Bcl-2, and cleaved caspases (e.g., caspase-9, caspase-3).[7] Some quinoline compounds have been shown to upregulate p53 and caspase-9.[7]

  • Cell Cycle Regulation: To corroborate cell cycle arrest findings, the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) can be examined.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with this compound and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[24]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation

Changes in the expression or phosphorylation levels of the target proteins in the treated samples compared to the control can provide insights into the compound's mechanism of action. For example, a decrease in phosphorylated EGFR and Akt would suggest inhibition of this survival pathway. An increase in cleaved caspase-3 would confirm the activation of the apoptotic cascade.

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow for Anticancer Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with This compound (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Value C->D E Treat cells at IC50 concentration D->E Proceed if potent F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (Propidium Iodide) E->G H Western Blotting E->H I Data Analysis: Apoptotic vs. Necrotic Cells F->I J Data Analysis: Cell Cycle Arrest G->J K Data Analysis: Protein Expression/Activation H->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Cyclopropylquinoline- 4-carbohydrazide Compound->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and a potential point of inhibition.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4479-4511.
  • Al-Ostath, A. I., El-Gaby, M. S., & Ghorab, M. M. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 12(35), 22863-22877. Available from: [Link]

  • Al-Ostath, A. I., El-Gaby, M. S., & Ghorab, M. M. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available from: [Link]

  • Li, Y., Zhao, Y., Sun, M., Li, Z., Li, Y., & Li, Y. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(5), 2889-2900. Available from: [Link]

  • Al-Ostath, A. I., El-Gaby, M. S., & Ghorab, M. M. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available from: [Link]

  • Chen, Y., Wang, X., Zhang, J., Liu, Y., & Wang, Y. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 24(19), 3568. Available from: [Link]

  • Al-Ostath, A. I., El-Gaby, M. S., & Ghorab, M. M. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. Available from: [Link]

  • National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBS. Available from: [Link]

  • Al-Ostath, A. I., El-Gaby, M. S., & Ghorab, M. M. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]

  • De, P., Baltas, M., Lamoral-Theys, D., Bruyère, C., Kiss, R., Bedos-Belval, F., & Saffon, N. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(7), 2496-2504. Available from: [Link]

  • Insuasty, D., Castillo, J., Becerra, D., Rojas, H., & Insuasty, B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Abdel Rahman, A. A. H., Al-Abdullah, E. S., Alanazi, A. M., El-Sayed, W. A., & Al-Obaid, A. M. (2024). Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs. ResearchGate. Available from: [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Insuasty, D., Castillo, J., Becerra, D., Rojas, H., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24949-24961. Available from: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Georgia. Available from: [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(10), 1645-1658. Available from: [Link]

  • Inhouse Publisher. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Inhouse Publisher. Available from: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available from: [Link]

  • Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. Available from: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Saha, B., & Kumar, A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available from: [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

Sources

Application Notes and Protocols for 2-Cyclopropylquinoline-4-carbohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline-4-Carbohydrazide Scaffold and the Promise of the 2-Cyclopropyl Moiety

The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Within this class, the quinoline-4-carbohydrazide moiety has emerged as a particularly versatile pharmacophore. The hydrazide-hydrazone functional group is a key structural fragment associated with a wide range of biological activities and can act as a linker to introduce further molecular diversity.[3]

This document provides detailed application notes and protocols for the investigation of 2-Cyclopropylquinoline-4-carbohydrazide , a novel derivative with significant potential in drug discovery. While specific data on this exact molecule is emerging, a strong scientific rationale for its application can be derived from extensive research on analogous 2-substituted quinoline-4-carbohydrazide compounds. These analogs have demonstrated potent activity as inhibitors of key therapeutic targets such as Epidermal Growth Factor Receptor (EGFR) kinase in cancer and bacterial DNA gyrase.[4][5]

The incorporation of a cyclopropyl group at the 2-position of the quinoline ring is a deliberate design choice rooted in established medicinal chemistry principles. The cyclopropyl group is a valuable bioisostere for larger alkyl or phenyl groups, offering a rigid conformational constraint.[6] Its unique electronic properties and metabolic stability often lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[7][8] Specifically, the high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8]

These application notes will therefore focus on two primary, evidence-based applications for this compound: as a potential anticancer agent targeting EGFR and as a novel antimicrobial agent targeting DNA gyrase.

Part 1: Application in Oncology - Targeting EGFR Kinase

Quinoline-based derivatives have shown significant promise as anticancer agents by inhibiting EGFR signaling.[4] Novel derivatives of the 2-(quinoline-4-carbonyl)hydrazide scaffold have exhibited potent antiproliferative activity against breast cancer cell lines, with IC50 values more potent than the reference drug Doxorubicin.[1][4][9] Mechanistic studies revealed that these compounds can act as potent inhibitors of EGFR kinase, induce cell cycle arrest at the G1 phase, and trigger apoptosis through the upregulation of p53 and initiator caspase 9.[4][9]

Proposed Mechanism of Action: EGFR Inhibition

The following diagram illustrates the proposed mechanism by which this compound may exert its anticancer effects through the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF EGF->EGFR Binds Compound 2-Cyclopropylquinoline- 4-carbohydrazide Compound->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Proposed EGFR Inhibition Pathway.

Experimental Protocols

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., MCF-7, A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[11] Mix thoroughly by gentle shaking to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol describes a method to determine the inhibitory activity of this compound on purified EGFR kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction. The light output is proportional to the ADP produced and inversely proportional to the kinase inhibition.[12]

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the EGFR enzyme, substrate, ATP, and test compound in the provided kinase buffer.

  • Assay Setup: In a 384-well plate, add:

    • 1 µL of the test compound at various concentrations (or 5% DMSO for control).

    • 2 µL of EGFR enzyme.

    • 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.[12]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the relative light units (RLU) to the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Expected Data and Interpretation

The following table presents hypothetical, yet plausible, data for this compound, based on published data for analogous compounds.[4][9]

CompoundMCF-7 IC50 (µM)EGFR Kinase IC50 (µM)
This compound ~2.5 - 6.0 ~0.2 - 0.5
Doxorubicin (Reference)~6.18N/A
Lapatinib (Reference)N/A~0.18

Data is extrapolated for illustrative purposes.

Part 2: Application in Antimicrobials - Targeting DNA Gyrase

Quinoline derivatives are well-established inhibitors of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5] Novel 2-substituted quinoline-4-carbohydrazide derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with some compounds exhibiting IC50 values in the low micromolar range for DNA gyrase inhibition.[5]

Proposed Mechanism of Action: DNA Gyrase Inhibition

The diagram below outlines the proposed mechanism of action for this compound as a DNA gyrase inhibitor.

DNAGyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication DNA_Replication->Cell_Death Compound 2-Cyclopropylquinoline- 4-carbohydrazide Compound->DNA_Gyrase Inhibits

Caption: Proposed DNA Gyrase Inhibition Mechanism.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol assesses the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to the faster-migrating supercoiled form.

Materials:

  • Purified E. coli or S. aureus DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (containing ATP)

  • This compound

  • Stop solution (e.g., STEB buffer with SDS and bromophenol blue)

  • Agarose gel (1%) and electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing gyrase assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution.[13]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 90V for 90 minutes.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light using a gel documentation system.

  • Data Analysis: In the positive control lane, the DNA should be mostly in the supercoiled form (faster migrating). In the presence of an effective inhibitor, the DNA will remain in the relaxed form (slower migrating). The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.

Expected Data and Interpretation

The following table provides hypothetical MIC and DNA gyrase inhibition data for this compound, based on published data for similar compounds.[5][14]

CompoundS. aureus MIC (µg/mL)S. aureus DNA Gyrase IC50 (µM)
This compound ~4 - 16 ~8 - 35
Ciprofloxacin (Reference)~0.5~3.8

Data is extrapolated for illustrative purposes.

Synthesis Outline

The synthesis of this compound can be achieved through a multi-step process, likely starting with a Pfitzinger reaction.[5]

Synthesis_Pathway Isatin Isatin Acid 2-Cyclopropylquinoline- 4-carboxylic acid Isatin->Acid Pfitzinger Reaction (KOH, EtOH) Ketone Cyclopropyl methyl ketone Ketone->Acid Ester Ethyl 2-cyclopropylquinoline- 4-carboxylate Acid->Ester Esterification (EtOH, H2SO4) Hydrazide 2-Cyclopropylquinoline- 4-carbohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine hydrate, EtOH)

Caption: Plausible Synthetic Route.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on robust data from analogous compounds, it is a strong candidate for investigation as both an anticancer agent targeting EGFR kinase and an antimicrobial agent targeting DNA gyrase. The protocols provided herein offer a comprehensive framework for the initial in vitro evaluation of this compound's biological activity. The unique properties conferred by the cyclopropyl moiety may lead to a compound with enhanced potency and a favorable drug-like profile, warranting further exploration in drug discovery programs.

References

  • Abdel-Wahab, B. F., Abdel-Ghaffar, L. M., Ryad, N., Abdel-Aziz, M. S., El-Lateef, H. M. A., Zaki, I., & Beshay, B. Y. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 22933-22951. [Link]

  • Ryad, N., Abdel-Aziz, M. S., Zaki, I., Beshay, B. Y., & Ghany, L. M. A. A. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17948–17965. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Ajani, O. O., Germann, M. W., Iyaye, K. T., Bello, B. L., & Olorunshola, S. J. (2017). Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their antimicrobial potential. ResearchGate. [Link]

  • Hypha Discovery. (2022). Metabolism of cyclopropyl groups. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 664-683. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Ajani, O. O., et al. (2020). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry, 13(1), 2928-2940. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Abdel-Sattar, E. A., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Medicinal Chemistry, 14(7), 1323-1339. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. [Link]

  • Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2076, 13–21. [Link]

  • Bentham Science Publishers. (2024). A Review on Biological Activity of Quinoline-based Hybrids. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Belin, P., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Li, X., et al. (2018). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. European Journal of Medicinal Chemistry, 143, 178-190. [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbohydrazide (CAS 497-18-7). [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • ResearchGate. (n.d.). DNA gyrase supercoiling assay using fluorescence and gel-based assays. [Link]

  • Al-Adiwish, W. M., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(21), 5092. [Link]

  • Sari, Y., et al. (2021). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. AIP Conference Proceedings, 2349(1), 020023. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Cyclopropylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. The carbohydrazide moiety is also a pharmacologically significant functional group known to impart diverse biological effects[3]. The novel compound, 2-Cyclopropylquinoline-4-carbohydrazide, represents a compelling candidate for drug discovery, merging these two key pharmacophores. While specific biological data for this compound is not yet available in the public domain[4], the evaluation of its potential as a therapeutic agent necessitates a thorough investigation of its cytotoxic properties.

Structurally related compounds, such as 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, have demonstrated significant cytotoxic efficacy against cancer cell lines like MCF-7 breast carcinoma.[5][6] Mechanistic studies of these related compounds have revealed an induction of apoptosis, characterized by cell cycle arrest and the upregulation of tumor suppressor protein p53 and initiator caspase-9.[5][6] This precedent strongly suggests that this compound may exert its potential therapeutic effects through the induction of programmed cell death, making a detailed cytotoxicological evaluation a critical first step in its preclinical assessment.

This comprehensive guide provides a strategic and detailed framework for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxicity of this compound. We will delve into a multi-faceted approach, beginning with broad assessments of cell viability and membrane integrity, and progressing to more specific assays to elucidate the underlying mechanisms of cell death, with a particular focus on apoptosis.

A Multi-tiered Approach to Cytotoxicity Assessment

A robust evaluation of a novel compound's cytotoxicity should not rely on a single assay. Instead, a battery of tests targeting different cellular processes provides a more complete and reliable picture of the compound's effects. Our recommended workflow progresses from general viability to specific mechanistic insights.

Cytotoxicity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Elucidation cluster_2 Tier 3: Mechanistic Deep Dive A MTT Assay (Metabolic Activity) B LDH Release Assay (Membrane Integrity) A->B Confirm cytotoxicity C Caspase-3/7 Activation Assay (Apoptosis Execution) A->C Investigate apoptosis D Further Apoptosis Assays (e.g., Annexin V, TUNEL) C->D E Cell Cycle Analysis C->E F Western Blot for Apoptotic Proteins (e.g., p53, Bcl-2 family) C->F

Figure 1: A tiered experimental workflow for the comprehensive cytotoxic evaluation of this compound.

Tier 1: Primary Screening for Cytotoxic Effects

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and is often the first-line screening method to assess the cytotoxic potential of a compound.[7] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[8]

Principle of the MTT Assay: In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[7][8][9] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol: MTT Assay for Cytotoxicity of this compound

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the test compound) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[9][10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[8][9] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][11]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation Rationale
Cell Line Selection A panel of cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., Vero, fibroblasts)To assess both anti-cancer potential and general cytotoxicity.
Seeding Density Determined empirically for each cell line to ensure exponential growth throughout the assay period.To avoid artifacts due to over-confluence or insufficient cell numbers.
Compound Concentrations A wide range, typically a logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 100 µM).To establish a clear dose-response relationship and accurately determine the IC50.
Incubation Time 24, 48, and 72 hours.To assess both acute and chronic cytotoxic effects.
Controls Untreated cells, vehicle control, positive control (e.g., Doxorubicin).To ensure the validity of the assay and provide a benchmark for cytotoxic potency.

Tier 2: Confirming Cytotoxicity and Exploring Mechanisms

Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Damage

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. It is a valuable confirmatory assay to be used in conjunction with the MTT assay, as it measures a different cellular event – cell death via membrane rupture.

Principle of the LDH Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT or WST) to a colored formazan product.[3] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[3]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often possible to perform the LDH assay on the supernatant collected from the MTT assay plate before the addition of the MTT reagent.

  • Sample Collection:

    • After the desired incubation period with this compound, carefully collect a small volume (e.g., 10-50 µL) of the cell culture supernatant from each well. Be careful not to disturb the cells.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with a lysis buffer), and background (medium only).

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Activation Assay: Detecting the Executioners of Apoptosis

Given that related quinoline carbohydrazide compounds induce apoptosis, it is crucial to directly measure the activation of key apoptotic enzymes.[5][6] Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are the primary executioner caspases, responsible for the cleavage of cellular proteins that leads to the characteristic morphological changes of apoptosis.

Principle of the Caspase-3/7 Assay: These assays typically utilize a pro-fluorescent or pro-luminescent substrate containing the caspase-3/7 recognition sequence, DEVD.[2] When activated caspase-3 or -7 in apoptotic cells cleaves this substrate, a fluorescent or luminescent signal is generated.[2] The intensity of this signal is directly proportional to the level of caspase-3/7 activity.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with a range of concentrations of this compound as described for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[6]

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each well using a plate-reading luminometer.[6]

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the compound concentration.

    • An increase in luminescence compared to the untreated control indicates the induction of apoptosis.

Interpreting the Data: Building a Cytotoxicity Profile

By combining the results from these three assays, a comprehensive initial cytotoxicity profile of this compound can be established.

MTT Assay Result LDH Assay Result Caspase-3/7 Assay Result Interpretation
Decreased ViabilityLow LDH ReleaseIncreased ActivityIndicates induction of apoptosis with intact cell membranes.
Decreased ViabilityHigh LDH ReleaseIncreased ActivitySuggests apoptosis as the primary mechanism, potentially leading to secondary necrosis at later time points or higher concentrations.
Decreased ViabilityHigh LDH ReleaseLow/No ActivityPoints towards a primary necrotic or other non-apoptotic cell death mechanism.
No Change in ViabilityNo LDH ReleaseNo ActivityThe compound is not cytotoxic under the tested conditions.

Potential Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanism of action of related compounds, a potential signaling pathway for this compound-induced apoptosis can be hypothesized. This provides a framework for further mechanistic studies.

Apoptosis_Pathway Compound This compound EGFR EGFR Kinase Compound->EGFR Inhibition? p53 p53 Upregulation Compound->p53 Induction? Caspase9 Initiator Caspase-9 Activation p53->Caspase9 Caspase37 Executioner Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: A hypothesized signaling pathway for apoptosis induced by this compound, based on data from structurally related compounds.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The presented protocols for MTT, LDH, and Caspase-3/7 assays provide a solid foundation for these investigations.

Positive results from this initial screening, particularly the induction of apoptosis, would warrant progression to Tier 3 mechanistic studies. These could include Annexin V/PI staining to differentiate between apoptotic and necrotic cells, cell cycle analysis to investigate cell cycle arrest, and Western blotting to quantify the expression of key apoptotic regulatory proteins such as the Bcl-2 family members. A thorough understanding of the cytotoxic mechanism of this compound is paramount for its potential development as a novel therapeutic agent.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 22943-22961. Available from: [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • Man, R. J., et al. (2021). Recent progress in the development of quinoline derivatives for the exploitation of anti-cancer agents. Anti-cancer agents in medicinal chemistry, 21(7), 825–838.
  • Van de Walle, T., et al. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European journal of medicinal chemistry, 226, 113865.
  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 22(4), 661–680.
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312–1316.
  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available from: [Link]

  • ResearchGate. (2018). MTT Proliferation Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Available from: [Link]

  • ResearchGate. (2018). MTT Proliferation Assay Protocol. Available from: [Link]

Sources

Application Note: A Comprehensive Guide to Assessing the Antioxidant Properties of Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazides and their derivatives, such as hydrazones, are a versatile class of compounds extensively studied in medicinal chemistry and drug development.[1][2] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, is often linked to their ability to mitigate oxidative stress.[1][3] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions.[4] The carbohydrazide moiety (-NH-NH-CO-NH-NH-), with its available lone pair electrons and hydrogen atoms, is structurally poised to act as a potent antioxidant.[5][6]

This guide provides a detailed framework for assessing the antioxidant properties of novel carbohydrazide compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and yield meaningful data for structure-activity relationship (SAR) studies. We will focus on the three most common and informative spectrophotometric assays: DPPH, ABTS, and FRAP.[1]

Foundational Principles: Mechanisms of Antioxidant Action

An antioxidant's efficacy is defined by its chemical mechanism for neutralizing free radicals. For carbohydrazides, two primary mechanisms are of interest:

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•). The N-H bonds within the carbohydrazide structure are potential sites for this action.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:-).[7] This process is governed by the redox potentials of the antioxidant and the radical.[8][9]

It is crucial to employ multiple assays, as different methods favor different mechanisms.[10] This multi-assay approach provides a more complete profile of a compound's antioxidant potential.

G HAT Hydrogen Atom Transfer (HAT) Carbohydrazide-H + R• → Carbohydrazide• + R-H DPPH DPPH Assay (Primarily HAT/SET) HAT->DPPH ABTS ABTS Assay (HAT & SET) HAT->ABTS SET Single Electron Transfer (SET) Carbohydrazide + R• → Carbohydrazide•+ + R:- SET->DPPH SET->ABTS FRAP FRAP Assay (Purely SET) SET->FRAP

Caption: Relationship between antioxidant mechanisms and common assays.

Core Spectrophotometric Assays

A systematic evaluation of antioxidant activity involves a battery of tests. Here, we detail the protocols for three widely accepted methods suitable for carbohydrazide derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for evaluating free radical scavenging capacity.[2][11]

Principle & Causality: DPPH is a stable, deep violet-colored free radical.[2] When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), a pale yellow compound.[11][12] The rate of color change, measured as a decrease in absorbance at ~517 nm, is proportional to the antioxidant capacity of the compound.[12][13] This assay is sensitive to both HAT and SET mechanisms, making it a good initial screening tool. Methanol or ethanol are typically used as solvents because they readily dissolve both the DPPH radical and a wide range of organic compounds like carbohydrazides.[12][14]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, dilute to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4][12]

    • Test Compound Stock Solution (e.g., 1 mg/mL or 1 mM): Dissolve the carbohydrazide derivative in a suitable solvent (e.g., DMSO, Methanol).[15]

    • Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of your test compound and the standard in the solvent.

    • To each well, add 50 µL of the sample or standard dilution.[4]

    • Add 150 µL of the DPPH working solution to all wells.[4]

    • For the control (blank), add 50 µL of the solvent instead of the sample.[4]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][13] The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of radical scavenging activity (% RSA) using the following formula:

% RSA = [ (A_control - A_sample) / A_control ] x 100 [13]

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the test compound.

The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[11]

G DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant Carbohydrazide (Test Compound) Antioxidant->DPPH_Radical H• or e⁻ Result Measure Δ Absorbance at 517 nm DPPH_H->Result

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures a compound's ability to scavenge the stable ABTS radical cation (ABTS•+).[6]

Principle & Causality: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore.[9][16] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS.[1] The reaction is monitored by the decrease in absorbance, typically at 734 nm.[17] A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds. The reaction kinetics are also faster than the DPPH assay, and it is less affected by steric hindrance of the antioxidant molecule.[9]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16]

    • On the day of the assay, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Assay Procedure:

    • Prepare serial dilutions of your carbohydrazide compound and a standard (e.g., Trolox).

    • Add a small volume of the sample (e.g., 10-20 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 180-190 µL) in a 96-well plate.

    • Incubate at room temperature for a defined period (e.g., 6-7 minutes).[18]

  • Measurement:

    • Measure the absorbance at 734 nm.[18]

Data Analysis: The calculation for scavenging activity is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle & Causality: This assay operates purely via a SET mechanism.[19] At a low pH (acidic conditions), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[19][20] This reduction results in the formation of an intense blue-colored complex, which is monitored by the change in absorbance at 593 nm.[20][21] The acidic environment helps maintain iron solubility and drives the reaction. The FRAP assay directly measures the electron-donating capacity, providing a different but complementary perspective to radical scavenging assays.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[21]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

    • Add a small volume of the sample (e.g., 20 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 180 µL) in a 96-well plate.

    • Incubate at 37°C for a specified time (e.g., 4-10 minutes).[21][22]

  • Measurement:

    • Measure the absorbance at 593 nm.[21]

Data Analysis: A standard curve is generated using a ferrous sulfate (FeSO₄) solution. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of compound).

Data Presentation and Interpretation

For clear comparison and robust analysis, quantitative data should be summarized in a structured format.

Table 1: Summary of Assay Parameters

ParameterDPPH AssayABTS AssayFRAP Assay
Principle Radical ScavengingRadical ScavengingFerric Ion Reduction
Mechanism HAT / SETHAT & SETSET
Chromophore DPPH•ABTS•+Fe²⁺-TPTZ
λmax (nm) ~517 nm[12]~734 nm~593 nm[21]
Standard Ascorbic Acid, TroloxTroloxFeSO₄
Result Unit IC50 (µM or µg/mL)[11]TEAC (mM Trolox Eq.)Ferrous Equivalents (µM Fe²⁺)
Typical Solvent Methanol / EthanolAqueous / EthanolAcidic Buffer (pH 3.6)

Interpreting Combined Results: A comprehensive antioxidant profile is built by comparing the results from these different assays.

  • High activity in all three assays (DPPH, ABTS, FRAP): Suggests the carbohydrazide is a potent antioxidant with strong electron-donating capabilities.[1]

  • High activity in DPPH/ABTS but low in FRAP: May indicate that the compound acts primarily through hydrogen atom donation (HAT), a mechanism not detected by the FRAP assay.

  • Discrepancies between DPPH and ABTS: Could be due to factors like steric accessibility of the radical site or the compound's solubility in the different assay media. For instance, some hydrazones show excellent activity in the ABTS assay but weak activity in the DPPH assay.[23]

Best Practices and Self-Validation

  • Solvent Choice: Ensure the chosen solvent (e.g., DMSO, methanol) dissolves the carbohydrazide derivative completely and does not interfere with the assay chemistry. Run a solvent-only control.

  • Controls: Always include a blank (reagents + solvent), a negative control (no antioxidant), and a positive control (a standard antioxidant like Trolox or Ascorbic Acid).[15]

  • Replicates: Perform all measurements in triplicate to ensure reproducibility and calculate the standard deviation.[13]

  • Kinetics: For novel compounds, it may be beneficial to perform a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau.

  • Structure-Activity Relationship (SAR): Correlate the antioxidant activity with the structural features of the carbohydrazide derivatives. For example, electron-donating groups on aromatic rings attached to the carbohydrazide core often enhance antioxidant activity.[15]

References

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Antioxidant effect of the studied hydrazone derivatives (1–15) and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Carbohydrazide Reaction With Oxygen. (n.d.). mingdefa.com. Retrieved January 23, 2026, from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Study of antioxidant activity of selected monocarbohydrazone derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antioxidant Assays: Principles, Methods and Analyses. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2022). Rajarshi Shahu Mahavidyalaya. Retrieved January 23, 2026, from [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 23, 2026, from [Link]

  • How Do Antioxidants Work At A Molecular Level?. (2025). YouTube. Retrieved January 23, 2026, from [Link]

  • Study of antioxidant activity of selected monocarbohydrazone derivatives. (n.d.). Zastita Materijala. Retrieved January 23, 2026, from [Link]

  • Characterization and Safety Assessment of a Novel Antioxidant Excipient... (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Novel hydrazones – antioxidant potential and stabilization via polysaccharide particles. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions encountered during classical quinoline syntheses. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you may encounter during your experiments, organized by the respective named reaction.

The Skraup Synthesis

The Skraup synthesis is a powerful method for preparing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene).[1] However, its highly exothermic nature can lead to significant challenges.[2]

Q1: My Skraup reaction is extremely vigorous and difficult to control, often resulting in a low yield of a tarry black substance. What is happening and how can I fix it?

A1: The Root of the Problem: Uncontrolled Exotherm and Acrolein Polymerization

The Skraup synthesis is notoriously exothermic, a characteristic that can lead to a violent, runaway reaction if not properly managed.[2] The primary culprit behind this is the rapid, acid-catalyzed dehydration of glycerol to acrolein.[3] This highly reactive α,β-unsaturated aldehyde is not only a key intermediate for the quinoline synthesis but also a precursor for extensive, uncontrolled polymerization under the harsh acidic conditions, leading to the formation of intractable tars.[4][5]

Troubleshooting Strategies:

  • Employ a Reaction Moderator: The most effective way to tame the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is the most commonly used, as it appears to function as an oxygen carrier, smoothing out the oxidation process and extending the reaction over a longer period.[6] Boric acid can also be utilized for this purpose.

  • Controlled Reagent Addition & Temperature Management:

    • Ensure the reagents are mixed in the correct order. The sulfuric acid should be added slowly and with efficient cooling after the aniline, glycerol, and ferrous sulfate have been combined.

    • Apply heat gently to initiate the reaction. Once the exothermic phase begins, be prepared to remove the heat source to maintain control.

  • Ensure Efficient Stirring: Good mechanical stirring is crucial to dissipate heat effectively and prevent the formation of localized hotspots where polymerization can initiate.

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates the use of ferrous sulfate to control the reaction's exotherm.[2]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through a dropping funnel. Maintain the temperature below 120°C during the addition.

  • After the addition is complete, heat the mixture cautiously. The reaction will become exothermic. Be prepared to remove the heat source to keep the reaction under control.

  • Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool before proceeding with purification.

The Doebner-von Miller Synthesis

This synthesis involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[7] A common issue is the formation of polymeric byproducts, which significantly reduces the yield and complicates purification.[8]

Q2: My Doebner-von Miller reaction yields a large amount of polymeric material, resulting in a low yield of the desired quinoline. How can I prevent this?

A2: The Challenge of α,β-Unsaturated Carbonyl Polymerization

Similar to the Skraup synthesis, the primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8] This is especially problematic when using reactive aldehydes like crotonaldehyde.

Troubleshooting Strategies:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thus minimizing its self-polymerization.[9]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[7] This keeps the instantaneous concentration of the reactive intermediate low. For example, crotonaldehyde can be generated from acetaldehyde.[9]

  • Employ a Two-Phase System: A significant improvement in yield can be achieved by using a biphasic reaction medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., chloroform or dichloromethane), its concentration in the acidic aqueous phase is kept low, which drastically reduces the rate of polymerization.[10]

Experimental Protocol: Doebner-von Miller Synthesis with In Situ Carbonyl Generation

This protocol illustrates the in situ generation of crotonaldehyde from acetaldehyde.[9]

Materials:

  • Aniline

  • Acetaldehyde solution

  • Aqueous Hydrochloric Acid

  • Anhydrous Zinc Chloride (Lewis acid catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of aniline in aqueous hydrochloric acid.

  • Cool the flask in an ice bath.

  • Slowly add the acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. The slow addition and low temperature help control the exotherm and minimize polymerization.[9]

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Gradually heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and proceed with workup and purification.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11] A key challenge with unsymmetrical β-diketones is controlling the regioselectivity of the cyclization.

Q3: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A3: Navigating Steric and Electronic Effects

The formation of regioisomers in the Combes synthesis is governed by a combination of steric and electronic factors during the electrophilic aromatic annulation step, which is the rate-determining step.[11]

Troubleshooting and Control Strategies:

  • Steric Hindrance: The steric bulk of the substituents on the β-diketone plays a crucial role. Increasing the steric bulk of one of the R groups on the diketone will favor the formation of the quinoline where that bulky group is at the 2-position.[11]

  • Electronic Effects of Aniline Substituents: The electronic nature of the substituents on the aniline also influences the regioselectivity.

    • Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of 2-substituted quinolines.[11]

    • Electron-withdrawing groups (e.g., chloro-, fluoro-) on the aniline often lead to the 4-substituted regioisomer as the major product.[11]

  • Catalyst Choice: While concentrated sulfuric acid is traditional, a mixture of polyphosphoric acid (PPA) and an alcohol can generate a polyphosphoric ester (PPE) catalyst that may offer improved regioselectivity and overall effectiveness as a dehydrating agent.[11]

Data Summary: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis
Aniline Substituentβ-Diketone R GroupMajor RegioisomerReference
MethoxyCF₃2-CF₃-quinoline[11]
ChloroCF₃4-CF₃-quinoline[11]
FluoroCF₃4-CF₃-quinoline[11]

The Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12] A common side reaction, particularly under basic conditions, is the self-condensation of the ketone reactant.

Q4: My base-catalyzed Friedländer synthesis has a low yield, and I observe byproducts that are not the desired quinoline. What could they be, and how can I prevent their formation?

A4: Competing Aldol Condensation

Under basic conditions, the ketone starting material can undergo a self-aldol condensation. This reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of the quinoline product.[13]

Troubleshooting Strategies:

  • Switch to Acid Catalysis: Changing from a base to an acid catalyst will prevent the base-catalyzed aldol self-condensation of the ketone. A wide range of Lewis acids (e.g., Gd(OTf)₃, Bi(OTf)₃, Y(OTf)₃, Zr(OTf)₄, Zn(OTf)₂, In(OTf)₃) and Brønsted acids have been shown to be effective catalysts for the Friedländer synthesis.[14][15]

  • Modify Reaction Conditions: If base catalysis is required, lowering the reaction temperature or adding the ketone slowly to the reaction mixture can help to minimize the self-condensation side reaction.

  • Use of Milder Catalysts: Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids and nanocatalysts, which can improve yields and reduce side reactions.[16]

Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol uses a Lewis acid catalyst to promote the reaction under milder conditions, avoiding the issues of base-catalyzed self-condensation.[14]

Materials:

  • 2-Aminoaryl ketone

  • α-Methylene ketone

  • Bismuth triflate (Bi(OTf)₃, 5 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in ethanol at room temperature.

  • Add bismuth triflate (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and proceed with standard workup and purification.

Visualization of Reaction Mechanisms and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the core reaction mechanisms and the points at which side reactions can occur.

Skraup_Synthesis_Troubleshooting cluster_main Skraup Synthesis Main Pathway cluster_side Side Reaction cluster_solution Troubleshooting Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael Adduct Michael Adduct Acrolein->Michael Adduct + Aniline Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene) Acrolein_side Acrolein Tar Tar Acrolein_side->Tar Acid-catalyzed Polymerization Moderator Add Moderator (e.g., FeSO₄) Moderator->Acrolein_side Slows Rate Control Control Temperature & Slow H₂SO₄ Addition Control->Acrolein_side Prevents Runaway

Caption: Troubleshooting the Skraup synthesis by controlling acrolein polymerization.

Friedlander_Synthesis_Troubleshooting cluster_main Friedländer Synthesis Main Pathway cluster_side Side Reaction (Base-Catalyzed) cluster_solution Troubleshooting 2-Aminoaryl Ketone 2-Aminoaryl Ketone Intermediate Intermediate 2-Aminoaryl Ketone->Intermediate + α-Methylene Ketone Quinoline Quinoline Intermediate->Quinoline Cyclization -H₂O Ketone α-Methylene Ketone Aldol Adduct Aldol Adduct Ketone->Aldol Adduct + Ketone (Base) Aldol Condensation Product Aldol Condensation Product Aldol Adduct->Aldol Condensation Product -H₂O Acid_Catalyst Switch to Acid Catalyst (e.g., Lewis Acid) Acid_Catalyst->Ketone Prevents Self-Condensation

Caption: Mitigating the competing aldol condensation in the Friedländer synthesis.

Purification Strategies for Crude Quinoline Products

The crude products of these classical syntheses are often mixtures containing the desired quinoline, unreacted starting materials, and various byproducts, including polymeric tars. A systematic purification approach is essential.

  • Initial Work-up: A standard aqueous work-up is the first step. For basic quinoline products, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic quinoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent will yield a purer quinoline product.[17]

  • Steam Distillation: For volatile quinolines contaminated with non-volatile tars, steam distillation is a powerful purification technique. The quinoline codistills with water at a temperature below the boiling point of water, leaving the tars behind.[18]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired quinoline from closely related impurities such as regioisomers. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. For particularly basic quinolines that may streak on silica, deactivating the silica gel with a small amount of triethylamine in the eluent or using alumina as the stationary phase can be beneficial.[19]

  • Recrystallization: If the purified quinoline is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent final step to obtain a highly pure product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Mohammad, M., et al. (2012). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. PubMed Central. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Chemistry LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Mohammad, M., et al. (2012). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. PubMed Central. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. [Link]

  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]

Sources

Technical Support Center: Purification of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Quinolines are a cornerstone of many pharmaceuticals and functional materials, yet their purification is frequently non-trivial due to their basicity, aromaticity, and potential for isomerism.

This resource moves beyond simple protocols to explain the underlying chemical principles governing purification strategies. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust, validated purification methods for your specific quinoline derivatives.

Frequently Asked Questions (FAQs)
Section 1: Foundational Challenges & Initial Work-up

Q1: I've just completed a Skraup synthesis. What are the most common impurities I should expect, and how do they differ from other common quinoline syntheses?

A1: The impurity profile of your crude product is intrinsically linked to the reaction mechanism of the synthesis route you've chosen. Understanding these likely by-products is the first step in designing an effective purification strategy.

  • Skraup & Doebner-von Miller Reactions: These acid-catalyzed reactions are notoriously harsh and can produce a complex mixture of impurities.[1] The strongly acidic and oxidizing conditions can lead to polymerization of the α,β-unsaturated carbonyl compounds.[1] You should also be vigilant for over-oxidation or incomplete oxidation products and residual starting materials like aniline.[1]

  • Friedländer & Combes Syntheses: These are condensation reactions. A primary challenge here is the formation of regioisomers when using unsymmetrical ketones or anilines.[1] For instance, in the Friedländer synthesis, self-condensation of the ketone reactant (an aldol condensation) can also occur, creating additional impurities that need to be removed.[1]

  • Conrad-Limpach & Knorr Syntheses: These high-temperature reactions can lead to thermal decomposition by-products.[1] A critical issue is controlling the reaction conditions to favor the desired 4-quinolone (kinetic product) over the 2-quinolone isomer (thermodynamic product).[1]

A summary of common impurities is presented below:

Synthesis RouteCommon Impurity TypesCausality
Skraup Polymerization products, Oxidation by-productsHarsh acidic/oxidizing conditions[1][2]
Doebner-von Miller Polymerization products, Starting material residueAcid-catalyzed polymerization of carbonyls[1]
Friedländer Regioisomers, Aldol self-condensation productsUse of unsymmetrical ketones[1]
Combes RegioisomersUse of unsymmetrical β-diketones[1]
Conrad-Limpach Isomeric quinolones (2- vs. 4-), Thermal decompositionReaction conditions favoring thermodynamic vs. kinetic control[1]

Q2: My crude product is a complex mixture. Is a simple acid-base extraction worth performing before attempting chromatography?

A2: Absolutely. An acid-base liquid-liquid extraction is a highly effective and scalable first-pass purification step that leverages the basicity of the quinoline nitrogen. It is exceptionally useful for removing non-basic organic impurities and acidic by-products.

The principle is straightforward:

  • Acidification: Dissolve your crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with an aqueous acid (e.g., 1M HCl). The basic quinoline will be protonated to form a water-soluble hydrochloride salt, which partitions into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer containing your protonated quinoline. Neutralize it and then make it basic (e.g., with 2M NaOH or NaHCO₃) to a pH > 9-10. This deprotonates the quinoline salt, regenerating the free base which will often precipitate or can be extracted back into a fresh organic solvent.

  • Isolation: The final organic extract, containing your enriched quinoline derivative, can then be dried and concentrated. This material is now significantly cleaner and more suitable for subsequent high-resolution purification like column chromatography or crystallization.[3]

This technique is particularly powerful for removing neutral oil impurities when isolating quinolines from complex feedstocks like coal tar.[3][4]

cluster_0 Separatory Funnel start Crude Reaction Mixture (in Organic Solvent) extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid org_layer1 Organic Layer: Neutral & Acidic Impurities extract_acid->org_layer1 Impurities remain aq_layer1 Aqueous Layer: Protonated Quinoline Salt (R-QH⁺Cl⁻) extract_acid->aq_layer1 Quinoline partitions to aqueous phase basify Make Aqueous Layer Basic (e.g., NaOH, pH > 9) aq_layer1->basify extract_org Extract with Fresh Organic Solvent basify->extract_org final_org Organic Layer: Purified Quinoline Free Base extract_org->final_org final_aq Aqueous Layer: Inorganic Salts extract_org->final_aq

Caption: Workflow for Acid-Base Extraction of Quinolines.
Section 2: Chromatographic Purification

Q3: I'm seeing severe peak tailing during Reversed-Phase HPLC analysis of my amino-substituted quinoline. How can I fix this?

A3: This is a classic problem when purifying basic compounds like many quinoline derivatives on standard silica-based C18 columns. The issue stems from secondary interactions between the basic nitrogen atom of your quinoline and acidic silanol groups (Si-OH) on the surface of the silica stationary phase. These interactions are strong and heterogeneous, leading to poor peak shape.

Here is a systematic approach to troubleshoot this:

  • Mobile Phase pH Adjustment: This is the most critical parameter.[5] By lowering the mobile phase pH to between 2.5 and 4 (using additives like formic acid or trifluoroacetic acid - TFA), you protonate your basic quinoline. This is beneficial for two reasons: it ensures your analyte has a consistent charge state, and more importantly, it protonates the silanol groups, suppressing their ability to interact with your analyte via ion exchange.[5]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites, preventing them from interacting with your analyte and thereby improving peak shape.[5]

  • Employ a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically converts most of the surface silanol groups into less interactive siloxane (Si-O-SiR₃) bridges. Using a column with advanced end-capping will inherently have fewer active sites and give better peak shape for basic compounds.[5]

  • Consider an Alternative Stationary Phase: If the above methods fail, consider a different chromatography mode. Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative for polar quinolines, or you could use a polymer-based reversed-phase column that is more stable at high pH, allowing you to run your analysis with a neutral quinoline and deprotonated silanols.[5]

start Problem: Severe Peak Tailing in RP-HPLC ph_check Is mobile phase pH optimized (2.5 - 4)? start->ph_check ph_check->ph_check No, adjust pH with FA or TFA additive_check Are competing bases (e.g., 0.1% TEA) being used? ph_check->additive_check Yes additive_check->additive_check No, add competing base to mobile phase column_check Is the column modern, end-capped, and in good condition? additive_check->column_check Yes alt_mode Consider alternative modes: HILIC or high-pH RP column_check->alt_mode No, replace with a high-quality end-capped column solution Solution: Improved Peak Shape column_check->solution Yes alt_mode->solution

Caption: Troubleshooting Logic for HPLC Peak Tailing.

Q4: My quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A4: The acidic nature of standard silica gel can catalyze the degradation of sensitive substituted quinolines. This is a common and frustrating issue. Fortunately, there are several effective solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica before you run your chromatography. The most common method is to flush the packed column with your starting eluent that has been doped with a small amount of a base, such as 1-2% triethylamine or ammonia in methanol. After flushing with 2-3 column volumes of this deactivating solvent, re-equilibrate the column with your initial elution solvent (without the added base) before loading the sample.[5]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a stationary phase with a different surface chemistry.[5]

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. For a sensitive basic quinoline, basic or neutral alumina is an excellent choice.

    • Bonded Silica: Phases like Diol or Amino-propyl bonded silica are significantly less acidic than standard silica and can be very effective.

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, C18-functionalized silica can be used in a flash chromatography format with solvent systems like methanol/water or acetonitrile/water. This completely avoids the issue of acidic silica.

Section 3: Crystallization & Non-Chromatographic Methods

Q5: What are the best practices for successfully recrystallizing my substituted quinoline derivative, especially if it oils out?

A5: Recrystallization is a powerful and cost-effective technique for achieving high purity, but it requires careful solvent selection and technique.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Create a shortlist of potential solvents based on polarity. Common choices for quinolines include ethanol, methanol, acetone, ethyl acetate, toluene, and heptane, or mixtures thereof.[6][7]

  • Handling "Oiling Out": When a compound "oils out," it melts and comes out of solution as a liquid instead of forming crystals. This traps impurities. It typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

    • Reduce the Temperature: If you see oiling, try letting the solution cool much more slowly. A slower cooling rate gives the molecules more time to orient into a crystal lattice.

    • Add More Solvent: The oil is likely a highly concentrated, impure form of your compound. Add more hot solvent to fully dissolve the oil, then attempt to cool slowly again.

    • Change the Solvent System: If the problem persists, switch to a lower-boiling point solvent or use a co-solvent system (e.g., dissolve in a good solvent like ethanol and slowly add a poor solvent like water or heptane until turbidity persists, then heat to clarify and cool slowly).

Solvent SystemPolarityCommon Use Case
Ethanol/Water PolarFor polar quinolines; water acts as the anti-solvent.
Ethyl Acetate/Heptane Medium/Non-polarExcellent general-purpose system for many derivatives.
Toluene Non-polar AromaticGood for less polar quinolines; promotes π-stacking.
Acetone Polar AproticUseful for moderately polar compounds.[8]
Methanol Polar ProticOften used for forming hydrochloride salts for purification.[8]

Q6: I need to purify a quinoline derivative without using chromatography. I've heard about forming a picrate salt. Is this a viable method?

A6: Yes, purification via salt formation is a classic and highly effective technique, particularly when dealing with compounds that are difficult to crystallize as the free base.[9] The strategy involves converting your basic quinoline into a crystalline salt with a suitable acid, purifying the salt by recrystallization, and then liberating the pure free base.

The Picrate Salt Method:

  • Formation: Dissolve the crude quinoline in a solvent like ethanol. In a separate flask, dissolve a stoichiometric amount of picric acid in the minimum volume of hot ethanol.[9]

  • Crystallization: Add the quinoline solution to the picric acid solution. The quinoline picrate salt, which is often a bright yellow, highly crystalline solid, will precipitate upon cooling.

  • Purification: Collect the picrate salt by filtration and recrystallize it from a suitable solvent (e.g., acetonitrile or ethanol) to achieve high purity.[9]

  • Liberation of Free Base: Dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO). Pass this solution through a short column of basic alumina. The alumina will strongly adsorb the acidic picric acid, allowing the pure, neutral quinoline free base to elute from the column.[9] Alternatively, you can basify an aqueous suspension of the salt and extract the liberated free base.

This method is powerful because the highly ordered crystal lattice of the salt often excludes impurities more effectively than crystallizing the free base alone. Other acids, such as hydrochloric acid or phosphoric acid, can also be used to form crystalline salts.[8][9]

Protocols & Methodologies
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography

This protocol is designed to neutralize the acidic surface of silica gel, preventing the degradation of sensitive compounds.

  • Column Packing: Dry pack or slurry pack your flash chromatography column with standard silica gel as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent (e.g., 95:5 Heptane:Ethyl Acetate) but add 1-2% triethylamine (TEA) by volume.

  • Column Flush: Flush the packed column with 2-3 full column volumes (CVs) of this deactivating solvent. This allows the TEA to adsorb to the active acidic sites on the silica.

  • Re-equilibration: Flush the column with 2-3 CVs of your initial elution solvent without the added TEA. This removes the excess, non-adsorbed base from the mobile phase, which could otherwise affect your chromatography.

  • Sample Loading & Elution: The column is now deactivated and ready. Load your sample and run the chromatography using your pre-determined solvent system.[5]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PharmaGuideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Google Patents. (2015). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Al-Attas, A., Al-Ghamdi, A., & Amin, M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Retrieved from [Link]

  • Google Patents. (2019). CN109748904A - Crystallization of Quinoline Derivatives.
  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

Sources

Technical Support Center: Experiments with 2-Cyclopropylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Cyclopropylquinoline-4-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule. Given the unique structural features of this compound—namely the quinoline core, the strained cyclopropyl ring, and the reactive carbohydrazide moiety—investigators may encounter challenges related to synthesis, stability, and reactivity. This guide provides in-depth, experience-driven advice to help you troubleshoot and ensure the reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: What is the expected solubility of this compound?

A1: The solubility is predicted to be poor in aqueous solutions and non-polar organic solvents. The rigid, aromatic quinoline core contributes to low aqueous solubility, while the polar carbohydrazide group (-CONHNH₂) limits solubility in non-polar solvents like hexanes. For reactions, polar aprotic solvents such as DMF, DMSO, or NMP are often the best choice. For purification by chromatography, a mobile phase with a polar modifier (e.g., methanol or ethanol in dichloromethane) will likely be necessary. In biological assays, initial stock solutions should be prepared in 100% DMSO.

Q2: How stable is this compound under typical laboratory conditions?

A2: The compound's stability is a key concern.

  • pH Sensitivity: The cyclopropyl group, being a strained ring, can be susceptible to ring-opening under strongly acidic conditions.[1][2] The hydrazide moiety can hydrolyze under both acidic and basic conditions, particularly at elevated temperatures. It is recommended to handle the compound under neutral or mildly basic conditions.

  • Oxidative Stability: Carbohydrazides can be oxidized.[3] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to prevent degradation.[4]

  • Thermal Stability: While the quinoline core is thermally robust, the carbohydrazide group may decompose at high temperatures. Avoid prolonged heating above 100-120 °C.

Q3: What are the primary safety concerns when working with this compound?

A3: While specific toxicity data for this exact molecule is not available, its constituent parts suggest caution.

  • Hydrazine Derivatives: Carbohydrazides are derivatives of hydrazine, which is a known toxin. They can be irritants to the skin, eyes, and respiratory tract.[3][5]

  • Quinoline Derivatives: Quinolines can have a range of biological activities and potential toxicities.[6][7]

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis, purification, and application of this compound.

Troubleshooting the Synthesis and Purification

The most common synthetic route to this compound proceeds via the corresponding carboxylic acid or ester. Reproducibility issues often arise from incomplete reactions, side-product formation, or purification challenges.

Common Synthesis Issues & Solutions
Observed Problem Potential Cause Troubleshooting Steps & Explanations
Low yield in the conversion of the ester to the hydrazide. 1. Incomplete Reaction: Hydrazinolysis of sterically hindered or electron-deficient esters can be slow. 2. Side Reactions: Formation of diacylhydrazide byproducts.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature (e.g., reflux in ethanol for 12-24 hours). Use a larger excess of hydrazine hydrate (5-10 equivalents) to drive the reaction to completion.[8][9] 2. Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting ester.
Formation of multiple byproducts during synthesis. 1. Instability of the Cyclopropyl Ring: Strongly acidic conditions (e.g., from certain Pfitzinger reaction conditions for the quinoline synthesis) can lead to ring-opening of the cyclopropyl group.[2] 2. Reactivity of Hydrazide: The hydrazide can react further, especially if aldehydes or ketones are present as impurities.1. Control pH: If synthesizing the quinoline ring from scratch, use milder conditions. The Pfitzinger reaction, for example, can be run under carefully controlled basic conditions.[10][11] 2. Purify Intermediates: Ensure the precursor ester (ethyl 2-cyclopropylquinoline-4-carboxylate) is highly pure before proceeding to the hydrazinolysis step.
Difficulty in purifying the final product by column chromatography. 1. High Polarity: The carbohydrazide group makes the compound very polar, leading to streaking or poor separation on silica gel. 2. Insolubility: The product may precipitate on the column if the mobile phase is not optimized.1. Modify Stationary Phase: Consider using alumina or a C18 reversed-phase column for purification. 2. Optimize Mobile Phase: For silica gel chromatography, add a small amount of a polar modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing. A gradient elution from dichloromethane to a mixture of dichloromethane/methanol is often effective. 3. Recrystallization: If a suitable solvent system can be found (e.g., ethanol, isopropanol, or DMF/water mixtures), recrystallization can be a highly effective purification method.
Visualizing the Synthetic Workflow

The following diagram illustrates the key steps and potential pitfalls in the synthesis of this compound.

G cluster_0 Step 1: Quinoline Synthesis (e.g., Pfitzinger Reaction) cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis start Isatin + Cyclopropyl Ketone step1 2-Cyclopropylquinoline-4-carboxylic acid start->step1 pitfall1 Pitfall: Harsh acidic conditions can open cyclopropyl ring. step1->pitfall1 step2 Esterification (e.g., EtOH, H₂SO₄) step1->step2 product2 Ethyl 2-cyclopropylquinoline-4-carboxylate step2->product2 step3 Hydrazinolysis (N₂H₄·H₂O, EtOH, reflux) product2->step3 final_product This compound step3->final_product pitfall2 Pitfall: Incomplete reaction or di-acylation side product. step3->pitfall2

Caption: Synthetic pathway for this compound.

Troubleshooting Downstream Reactions

This compound is a versatile intermediate, often used to synthesize more complex molecules like hydrazones or heterocycles (e.g., 1,3,4-oxadiazoles).

Common Issues in Derivatization & Solutions
Observed Problem Potential Cause Troubleshooting Steps & Explanations
Low yield in Schiff base (hydrazone) formation with an aldehyde/ketone. 1. Reversibility of Reaction: The condensation reaction to form a hydrazone is often reversible. 2. Catalyst Issues: The reaction is typically acid-catalyzed, but too much acid can degrade the reactants.1. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to drive the equilibrium towards the product. 2. Optimize Catalyst: Use a catalytic amount of a mild acid like acetic acid (a few drops) or p-toluenesulfonic acid (p-TSA).[8] Test the reaction on a small scale with varying amounts of catalyst.
Failure to form a cyclized product (e.g., 1,3,4-oxadiazole). 1. Incorrect Reagents: The choice of cyclizing agent is critical (e.g., acetic anhydride, POCl₃, TsCl). 2. Harsh Conditions: The conditions required for cyclization might be degrading the quinoline or cyclopropyl moieties.1. Screen Cyclizing Agents: Consult literature for common methods of 1,3,4-oxadiazole synthesis from hydrazides and screen different reagents.[12] 2. Stepwise Approach: Consider isolating the intermediate (e.g., the N-acylhydrazide) before attempting the final cyclization/dehydration step under milder conditions.
Decision Workflow for Derivatization

This diagram outlines a logical workflow for troubleshooting derivatization reactions.

G start Start: Hydrazone Synthesis check_reaction Reaction incomplete by TLC/LC-MS? start->check_reaction add_catalyst Optimize acid catalyst (e.g., acetic acid, p-TSA) check_reaction->add_catalyst Yes success Success: Isolate Product check_reaction->success No remove_water Add molecular sieves or use Dean-Stark trap add_catalyst->remove_water increase_time_temp Increase reaction time/temperature remove_water->increase_time_temp increase_time_temp->check_reaction failure Failure: Re-evaluate starting material purity and stability increase_time_temp->failure

Caption: Troubleshooting workflow for hydrazone synthesis.

Troubleshooting Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of your compound.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Broad or complex NMR signals. 1. Incomplete Solubility: The compound may not be fully dissolved in the NMR solvent. 2. Presence of Rotamers: Restricted rotation around the amide C-N bond can lead to multiple sets of signals. 3. Paramagnetic Impurities: Trace metal impurities can cause significant line broadening.1. Use a Different Solvent: Try deuterated DMSO-d₆ or DMF-d₇, which are better at dissolving polar compounds. 2. Variable Temperature NMR: Acquiring a spectrum at a higher temperature (e.g., 80-100 °C in DMSO-d₆) can cause the rotamers to interconvert rapidly, leading to a sharpening of the signals. 3. Chelating Agent: Add a small amount of EDTA to the NMR tube to chelate any paramagnetic metals.
Inconsistent retention times in HPLC analysis. 1. Mobile Phase Issues: Changes in mobile phase composition (e.g., evaporation of the organic component) can cause retention time shifts.[13][14] 2. Column Temperature: Fluctuations in ambient temperature can affect retention times. 3. Column Degradation: The basic nitrogen on the quinoline ring can interact strongly with residual silanols on the silica support, leading to peak tailing and shifting retention times over time.1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent reservoirs covered. 2. Use a Column Oven: A thermostatically controlled column compartment will ensure reproducible retention times. 3. Use an End-Capped Column: Employ a high-quality, end-capped C18 column. Consider adding a small amount of an amine modifier like triethylamine to the mobile phase to improve peak shape.

Part 3: Standardized Experimental Protocols

To enhance reproducibility, follow these detailed, validated protocols for the key synthetic and analytical steps.

Protocol 1: Synthesis of this compound

This protocol details the conversion of the corresponding ethyl ester to the carbohydrazide.

Materials:

  • Ethyl 2-cyclopropylquinoline-4-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-cyclopropylquinoline-4-carboxylate (1.0 eq).

  • Dissolution: Add absolute ethanol (approximately 20 mL per gram of ester) to dissolve the starting material.

  • Addition of Hydrazine: Add hydrazine hydrate (5.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours.

    • Expert Tip: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product will have a much lower Rf value than the starting ester.

  • Workup:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product often precipitates as a white or off-white solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove excess hydrazine.

    • Dry the solid under high vacuum to obtain the final product.

    • Trustworthiness Check: The melting point of the product should be sharp. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.

Protocol 2: HPLC/LC-MS Analysis

This protocol provides a robust method for assessing the purity of the final compound.

Instrumentation & Columns:

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in a 50:50 mixture of Solvent A and Solvent B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm and 320 nm (quinolines have strong UV absorbance)

    • Gradient:

      Time (min) % Solvent B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area. For LC-MS, confirm the mass of the main peak corresponds to the [M+H]⁺ ion for this compound.

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Available at: [Link]

  • Cyclopropyl group - Wikipedia. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Carbohydrazide. Ataman Kimya. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • HPLC Troubleshooting Guide. Waters. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • CARBOHYDRAZIDE. atamankimya.com. Available at: [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC. Available at: [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. Available at: [Link]

  • Carbohydrazide Information. Oxidation Technologies. Available at: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [Link]

  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group. Available at: [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Synthesis of quinoline carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. Available at: [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. PubMed. Available at: [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Available at: [Link]

  • Common sources of mistake in organic synthesis. Reddit. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH. Available at: [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • (PDF) Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. PubMed. Available at: [Link]

Sources

stability and degradation of 2-Cyclopropylquinoline-4-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropylquinoline-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound possesses two key functional moieties that dictate its stability profile: the quinoline ring system and the carbohydrazide group. The quinoline core is susceptible to photodegradation and oxidation, while the carbohydrazide functional group is prone to hydrolysis and oxidation.[1][2][3] A thorough understanding of these potential degradation pathways is critical for obtaining reliable and reproducible experimental results.

Forced degradation studies are essential to identify the potential degradation products and to develop stability-indicating analytical methods.[4] Such studies involve subjecting the compound to stress conditions including acid, base, oxidation, heat, and light.[5]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of Compound in Acidic or Basic Solutions

  • Question: I've prepared a solution of this compound in an acidic (pH < 4) or basic (pH > 9) buffer, and I'm observing a rapid decrease in the parent compound peak area by HPLC, even at room temperature. What is the likely cause and how can I mitigate this?

  • Answer:

    • Causality: The carbohydrazide functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[6][7] In this process, a water molecule cleaves the amide-like bond, leading to the formation of 2-cyclopropylquinoline-4-carboxylic acid and hydrazine.

    • Troubleshooting Steps:

      • pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to a more neutral range (pH 6-8). The rate of hydrolysis is generally at its minimum in this range.

      • Temperature Control: Perform your experiments at reduced temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

      • Fresh Solution Preparation: Prepare solutions of the compound immediately before use to minimize the time for degradation to occur.

      • Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents like DMSO or DMF for stock solutions, and dilute into aqueous buffers just prior to the experiment.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Exposure to Air

  • Question: I left a solution of this compound on the benchtop, and now my HPLC analysis shows several new, smaller peaks. What could be happening?

  • Answer:

    • Causality: Carbohydrazides are effective reducing agents and can be readily oxidized.[2][3] Exposure to atmospheric oxygen, especially in the presence of trace metal ions, can lead to the formation of various oxidation products. The quinoline ring itself can also be oxidized.

    • Troubleshooting Steps:

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

      • Use of Antioxidants: If it does not interfere with your experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution.

      • Solvent Purity: Use high-purity, degassed solvents for solution preparation.

      • Chelating Agents: To mitigate metal-catalyzed oxidation, the addition of a chelating agent like EDTA may be beneficial, provided it does not impact your downstream applications.

Issue 3: Discoloration and Degradation of the Compound Under Laboratory Lighting

  • Question: My solutions of this compound are turning yellow and showing signs of degradation after being left in the lab under normal lighting conditions. Why is this happening?

  • Answer:

    • Causality: The quinoline ring system is known to be photosensitive and can undergo photodegradation upon exposure to UV and even visible light.[1][8][9] This can lead to the formation of various photoproducts and a change in the solution's appearance.

    • Troubleshooting Steps:

      • Light Protection: Always prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

      • Minimize Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light to reduce the risk of photodegradation.

      • Photostability Testing: If the compound is intended for a formulation, it is crucial to perform formal photostability studies according to ICH guidelines to understand its light sensitivity.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for a stock solution of this compound in DMSO?

    • A1: For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected containers. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Q2: How can I develop a stability-indicating HPLC method for this compound?

    • A2: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.[10] To develop such a method, you will need to perform forced degradation studies to generate the potential degradants.[4] Subsequently, you will need to screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (acetonitrile or methanol with various buffers) to achieve adequate resolution between all peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Q3: What are the expected degradation products of this compound?

    • A3: Based on the structure, the primary degradation products are expected to be:

      • From Hydrolysis: 2-cyclopropylquinoline-4-carboxylic acid and hydrazine.

      • From Oxidation: Various oxidized forms of the quinoline ring and the carbohydrazide moiety.

      • From Photodegradation: Hydroxylated quinoline species and other rearranged products.[1][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in an amber vial at -20°C or below.

Protocol 2: Forced Degradation Study - A General Guideline

This protocol provides a starting point for investigating the stability of this compound. The conditions may need to be optimized.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample and a solution sample at 60°C for 7 days.

  • Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main This compound h_prod1 2-Cyclopropylquinoline-4-carboxylic acid main->h_prod1 Acid/Base h_prod2 Hydrazine main->h_prod2 Acid/Base o_prod Oxidized Products main->o_prod O₂ / Peroxide p_prod Photoproducts main->p_prod Light (UV/Vis) G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze HPLC-PDA Analysis acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Identify Degradants & Develop Stability-Indicating Method analyze->report

Caption: Workflow for a forced degradation study.

Data Summary

Stress ConditionPotential DegradantsExpected % Degradation (Hypothetical)
Acidic (0.1 M HCl, 60°C) 2-Cyclopropylquinoline-4-carboxylic acid, Hydrazine15-30%
Basic (0.1 M NaOH, 60°C) 2-Cyclopropylquinoline-4-carboxylic acid, Hydrazine20-40%
Oxidative (3% H₂O₂, RT) Oxidized quinoline and carbohydrazide species10-25%
Photolytic (ICH Q1B) Hydroxylated quinoline species, other photoproducts5-15%
Thermal (60°C) Minimal degradation expected< 5%

Note: The % degradation values are hypothetical and will depend on the exact experimental conditions.

References

  • Hydrolysis. (2024). Chemistry LibreTexts. [Link]

  • Chhonker, Y. S., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]

  • Gauthama, B. U., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Analytical Methods in Chemistry, 2023, 8868329. [Link]

  • Photodegradation of quinoline in water. (2015). ResearchGate. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (n.d.). Semantic Scholar. [Link]

  • Oxidation of carbohydrazide with nitric acid. (2007). ResearchGate. [Link]

  • Carbohydrazide vs Hydrazine: A Comparative Study. (2019). ResearchGate. [Link]

  • Al-Qaradawi, S., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. [Link]

  • Carbohydrate - Glycoside formation hydrolysis. (n.d.). Khan Academy. [Link]

  • Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide. (n.d.). Indian Academy of Sciences. [Link]

  • Organic reactions: Hydrolysis. (n.d.). Monash University. [Link]

  • The chemical and biochemical degradation of hydrazine. (1997). SciSpace. [Link]

  • Wang, Y., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 24(4), 937-942. [Link]

  • Carbohydrazide Information. (n.d.). Oxidation Technologies. [Link]

  • Sun, G. X., et al. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Wei sheng wu xue bao = Acta microbiologica Sinica, 49(10), 1349-1355. [Link]

  • Glycoside hydrolases. (n.d.). CAZypedia. [Link]

  • Kalliakmani, P., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(21), 7261. [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Environmental Research and Public Health, 19(8), 4509. [Link]

  • Glycoside Hydrolysis with Glycosidases. (2010). YouTube. [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). ResearchGate. [Link]

  • Possible degradation pathway of quinoline. (2017). ResearchGate. [Link]

  • CARBOHYDRAZIDE. (n.d.). Ataman Kimya. [Link]

  • Carbohydrazide. (n.d.). Wikipedia. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. [Link]

  • Biodegradation and interaction of quinoline and glucose in dual substrates system. (2011). PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Managing Poor Cell Permeability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your research.

Introduction: The Quinoline Permeability Challenge

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] However, their journey from a promising hit to a bioavailable drug is often hampered by poor cell permeability. This guide provides a structured approach to understanding and overcoming this critical obstacle.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of quinoline derivatives that influence cell permeability?

A1: The ability of a quinoline derivative to cross the cell membrane is a delicate balance of several physicochemical properties:

  • Lipophilicity (logP/logD): A higher lipophilicity generally promotes passive diffusion across the lipid bilayer. However, excessive lipophilicity can lead to poor aqueous solubility and increased nonspecific binding.[2]

  • Molecular Weight (MW): As a general rule, smaller molecules (MW < 500 Da) tend to be more permeable.[2]

  • Polar Surface Area (PSA): A lower PSA (< 140 Ų) is typically associated with better cell permeability as it reduces the energy required for the molecule to leave the aqueous environment and enter the lipid membrane.[2]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (HBD > 5) and acceptors (HBA > 10) can hinder permeability by strengthening the interaction with water molecules, making it more difficult for the compound to partition into the cell membrane.[2]

  • Ionization State (pKa): The charge of a molecule is a critical determinant of its permeability. The pKa of the quinoline derivative and the pH of the surrounding environment dictate the ratio of ionized to un-ionized species. The un-ionized form is generally more permeable.[2]

Q2: My lead quinoline compound shows poor permeability. What are the primary strategies to improve it?

A2: There are three main avenues to explore when aiming to enhance the cell permeability of a quinoline derivative:

  • Structural Modification (Structure-Activity Relationship - SAR):

    • Tune Lipophilicity: Systematically introduce or remove functional groups to achieve an optimal logP. For instance, adding alkyl or aryl groups can increase lipophilicity, while incorporating hydroxyl or carboxyl groups will decrease it.[2][3]

    • Reduce Molecular Weight and PSA: Synthesize analogs that are smaller and less polar. This can involve removing non-essential functional groups.

    • Mask Polar Groups: Introducing intramolecular hydrogen bonds can "hide" polar functional groups, effectively reducing the molecule's polarity and enhancing its ability to cross the cell membrane.[4][5]

  • Prodrug Approach:

    • A prodrug is an inactive or less active precursor that is converted into the active drug within the body.[6][7] This strategy can be used to temporarily mask polar functional groups that are essential for activity but hinder permeability. Once inside the cell, enzymatic or chemical cleavage releases the active compound.[6]

  • Formulation Strategies:

    • Nanoparticle Delivery: Encapsulating the quinoline compound in nanoparticles, such as liposomes or polymeric micelles, can facilitate its entry into cells, sometimes by bypassing efflux pumps.[2]

Troubleshooting Guides

Scenario 1: Low Permeability in Caco-2 Assay

You've performed a Caco-2 permeability assay, a standard in vitro model for predicting human intestinal absorption, and your quinoline compound shows low apparent permeability (Papp).[8][9][10][11]

Initial Checks & Potential Causes:
  • Physicochemical Properties:

    • Observation: Your compound has a high molecular weight, high PSA, or a logP outside the optimal range.

    • Troubleshooting: Refer to the SAR strategies in Q2. Consider synthesizing analogs with more favorable physicochemical properties.

  • Efflux Pump Activity:

    • Observation: The permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio > 2. This suggests your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[12][13][14][15]

    • Troubleshooting:

      • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A-B Papp value will confirm that your compound is an efflux transporter substrate.[2]

      • Structural Modification: Modify the compound's structure to reduce its affinity for the efflux pump.

      • Prodrug Strategy: Design a prodrug that is not a substrate for the efflux transporter.[16]

  • Cell Monolayer Integrity:

    • Observation: The Transepithelial Electrical Resistance (TEER) values are below your lab's acceptable range, or the permeability of a paracellular marker (e.g., Lucifer Yellow) is high.[11]

    • Troubleshooting:

      • Review Cell Culture Protocol: Ensure correct cell seeding density, culture duration (typically 21 days for full differentiation), and appropriate media conditions.[9][17]

      • Check for Cytotoxicity: Your compound might be damaging the Caco-2 monolayer. Assess its cytotoxicity using a separate assay.

Troubleshooting Workflow for Low Caco-2 Permeability

start Low Papp in Caco-2 Assay check_physchem Review Physicochemical Properties (MW, PSA, logP) start->check_physchem check_efflux Calculate Efflux Ratio (B-A / A-B) start->check_efflux check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) start->check_integrity physchem_bad Properties Unfavorable? check_physchem->physchem_bad efflux_high Efflux Ratio > 2? check_efflux->efflux_high integrity_low Integrity Compromised? check_integrity->integrity_low physchem_bad->check_efflux No modify_structure Modify Structure (SAR) - Tune logP - Reduce MW/PSA - Mask Polar Groups physchem_bad->modify_structure Yes efflux_high->check_integrity No inhibit_efflux Investigate Efflux - Co-dose with inhibitor - Redesign to avoid efflux efflux_high->inhibit_efflux Yes optimize_culture Optimize Caco-2 Culture - Review seeding/media - Check for cytotoxicity integrity_low->optimize_culture Yes retest Re-evaluate Permeability integrity_low->retest No modify_structure->retest inhibit_efflux->retest optimize_culture->retest

Caption: Troubleshooting workflow for low Caco-2 permeability.

Scenario 2: Discrepancy Between PAMPA and Caco-2 Results

You've used the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, and your compound showed good permeability.[18][19][20][21][22] However, the subsequent Caco-2 assay revealed poor permeability.

Potential Cause and Troubleshooting:
  • Active Efflux: This is the most likely reason for the discrepancy. PAMPA is a simpler model that lacks the active transporters present in Caco-2 cells.[18]

    • Troubleshooting: Your compound is likely a substrate for an efflux pump. Follow the troubleshooting steps for "Efflux Pump Activity" in Scenario 1.

Scenario 3: High In Vitro Potency, Poor Whole-Cell Activity

Your quinoline derivative is a potent inhibitor of its target enzyme in a biochemical assay, but it shows significantly lower activity in a cell-based assay.[1][23][24]

Potential Causes and Troubleshooting:
  • Poor Cell Permeability: The compound may not be reaching its intracellular target in sufficient concentrations.

    • Troubleshooting:

      • Directly Measure Permeability: If you haven't already, perform a Caco-2 or PAMPA assay to quantify its permeability.

      • Employ Permeability-Enhancing Strategies: If permeability is confirmed to be low, apply the structural modification, prodrug, or formulation strategies discussed in Q2.

  • Compound Instability:

    • Observation: The compound may be unstable in the cell culture media.

    • Troubleshooting: Assess the stability of your compound in the assay buffer and media over the experiment's duration using techniques like HPLC.

  • Off-Target Effects in Cells:

    • Observation: The compound might be binding to other cellular components or being rapidly metabolized.

    • Troubleshooting: This is a more complex issue that may require further medicinal chemistry efforts to improve selectivity and metabolic stability.

Data Presentation

Table 1: Physicochemical Properties and Permeability Guidelines
PropertyFavorable Range for PermeabilityReference
Molecular Weight (MW)< 500 Da[2]
logP1 - 5[25]
Polar Surface Area (PSA)< 140 Ų[2]
Hydrogen Bond Donors≤ 5[2]
Hydrogen Bond Acceptors≤ 10[2]
Table 2: Interpreting Caco-2 Permeability Data
Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Intestinal Absorption
< 1.0Low< 30%
1.0 - 10.0Moderate30% - 80%
> 10.0High> 80%

This table provides a general guideline; correlation can vary.[2]

Experimental Protocols

Abbreviated Caco-2 Permeability Assay Protocol

This protocol provides a general overview. Specific details may need to be optimized for your laboratory.

I. Cell Culture and Monolayer Formation

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).[9]

  • Seed the cells onto permeable Transwell® inserts at an appropriate density.

  • Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

  • Verify monolayer integrity by measuring TEER (should be >250 Ω·cm²) and confirming low permeability of a paracellular marker like Lucifer Yellow.[11]

II. Transport Experiment

  • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound (typically at a concentration of 10 µM) to the apical (A) or basolateral (B) compartment.[11]

  • Incubate for a defined period (e.g., 2 hours) at 37°C.[11]

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.

III. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation

    • A is the surface area of the membrane

    • C₀ is the initial concentration of the compound in the donor compartment

  • If a bidirectional assay was performed, calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Abbreviated PAMPA Protocol

I. Preparation

  • A "sandwich" system of two multi-well plates is used: a donor plate with a porous filter at the bottom of each well and an acceptor plate.[18]

  • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Add buffer to the acceptor plate wells.

II. Experiment

  • Add the test compound solution to the donor plate wells.

  • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate for a set time (e.g., 4-16 hours) at room temperature.

  • After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).

III. Data Analysis

  • Calculate the effective permeability (Pe) for the compound.

Visualization of Key Concepts

Relationship Between Physicochemical Properties and Permeability

Good Permeability Good Permeability Low MW Low MW Good Permeability->Low MW Optimal logP Optimal logP Good Permeability->Optimal logP Low PSA Low PSA Good Permeability->Low PSA Low HBD/HBA Low HBD/HBA Good Permeability->Low HBD/HBA Poor Permeability Poor Permeability High MW High MW Poor Permeability->High MW Suboptimal logP Suboptimal logP Poor Permeability->Suboptimal logP High PSA High PSA Poor Permeability->High PSA High HBD/HBA High HBD/HBA Poor Permeability->High HBD/HBA

Caption: Factors influencing cell permeability.

Decision Tree for Improving Permeability

start Low Permeability Observed assess_physchem Assess Physicochemical Properties start->assess_physchem unfavorable Properties Unfavorable? assess_physchem->unfavorable sar Structural Modification (SAR) unfavorable->sar Yes check_efflux Check for Active Efflux unfavorable->check_efflux No retest Re-evaluate Permeability sar->retest efflux_present Efflux Identified? check_efflux->efflux_present avoid_efflux Modify to Avoid Efflux or Prodrug Strategy efflux_present->avoid_efflux Yes consider_formulation Consider Formulation Strategies (e.g., Nanoparticles) efflux_present->consider_formulation No avoid_efflux->retest consider_formulation->retest

Caption: Decision-making for permeability enhancement.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]

  • Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates. | Semantic Scholar. Available at: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. Available at: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - MDPI. Available at: [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available at: [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. Available at: [Link]

  • Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity - ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC. Available at: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects - ResearchGate. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations - MDPI. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates - MDPI. Available at: [Link]

  • Parallel artificial membrane permeability assay - Wikipedia. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF - ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - NIH. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed. Available at: [Link]

  • Prodrug: Effective solutions for solubility, permeability and challenges | Request PDF. Available at: [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed. Available at: [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available at: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu - Sites@Rutgers. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. Available at: [Link]

  • (PDF) Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Available at: [Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - ResearchGate. Available at: [Link]

Sources

how to avoid tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet notoriously difficult reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the knowledge to troubleshoot and optimize your synthesis, particularly concerning the pervasive issue of tar formation.

Troubleshooting Guide: Taming the Skraup Reaction

This section addresses specific issues you may encounter during your experiments. The answers are designed to provide both a solution and a mechanistic understanding of the problem.

Q1: My reaction mixture turned into a thick, black, unworkable tar almost immediately. What is the primary cause of this, and how can I prevent it?

A: This is the most common failure mode in the Skraup synthesis. The primary culprit is the uncontrolled polymerization of acrolein.

  • Causality: The reaction is initiated by the dehydration of glycerol using concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[1][2] This dehydration is highly exothermic and, under the strongly acidic and high-temperature conditions of the classical Skraup synthesis, the newly formed acrolein can rapidly polymerize, creating intractable tar.[3] The desired reaction pathway requires the acrolein to instead undergo a controlled Michael addition with your aniline substrate. If the rate of acrolein formation and the ambient temperature are too high, polymerization outcompetes this crucial step.

  • Preventative Measures:

    • Control the Exotherm: The key is to moderate the reaction's initial vigor. The addition of ferrous sulfate (FeSO₄) is a classic and effective method.[4] It is believed to act as an oxygen carrier, smoothing the redox processes and extending the reaction over a longer period, thus preventing a sudden temperature spike.[5][6] Boric acid has also been used for this purpose.[1]

    • Staged Temperature Profile: Do not heat the mixture to a high temperature immediately. A better approach is to heat gently at first (e.g., 100-110 °C) to initiate the reaction in a controlled manner, and only increase to higher temperatures (e.g., up to 150 °C) after the initial exothermic phase has subsided.[3][7]

    • Order of Addition: It is critical to add the reagents in the correct order. The sulfuric acid should be added slowly to the cooled mixture of aniline, glycerol, and ferrous sulfate. Adding the acid before the moderator can trigger an immediate, uncontrolled reaction.[5]

Q2: The reaction is incredibly violent and often blows back through the condenser. How can I improve safety and maintain control?

A: The violence of the reaction is a direct consequence of the rapid, exothermic dehydration of glycerol.[1][3] While related to the causes of tarring, this specifically addresses the physical hazard.

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent. Its reaction with glycerol releases a significant amount of energy in a short period. Without a way to dissipate this heat or slow the reaction rate, the internal temperature and pressure can build explosively.

  • Control Strategies:

    • Use a Moderator: As mentioned above, ferrous sulfate is essential for moderating the reaction's pace.[4]

    • Proper Equipment Scale-Up: Use a flask that is significantly larger than the reaction volume (e.g., a 2L flask for a 1L reaction volume) to accommodate any potential splashing or rapid boiling. Ensure your condenser is properly sized and has adequate coolant flow.

    • Slow, Controlled Heating: Use a heating mantle with a temperature controller and a stir plate. Apply heat gradually and monitor the internal temperature closely with a thermometer. Avoid direct, intense heating with a Bunsen burner.

    • Consider Milder Oxidants: Traditional nitrobenzene can contribute to the reaction's violence.[3] While effective, it also acts as a high-boiling solvent. Switching to a milder oxidizing agent can help. Arsenic acid or arsenic pentoxide are known to result in a less violent reaction.[4] An even better alternative is the use of iodine.[3]

Q3: Can I change the oxidizing agent to reduce tar and improve my yield?

A: Absolutely. The choice of oxidizing agent is critical not only for the final aromatization step but also for the overall reaction profile.

  • Role of the Oxidant: The final step of the Skraup synthesis is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[1][3]

  • Comparison of Oxidizing Agents:

Oxidizing AgentProsCons
Nitrobenzene Inexpensive; can act as a solvent.[3]Contributes to reaction violence; can be difficult to remove during work-up.[3][5]
Arsenic Pentoxide/Acid Leads to a less violent reaction than nitrobenzene.[4]Highly toxic and poses significant environmental/disposal challenges.[8]
Iodine Milder oxidant; helps control exothermicity; often leads to cleaner reactions.[3]More expensive than nitrobenzene.
Ferric Oxide / Ferric Salts Can be effective and moderate the reaction.[5]May result in lower yields compared to other methods.
  • Recommendation: For a more controlled and reproducible reaction with less tar, using iodine is an excellent modern modification.[3] If cost is a major concern, the well-established ferrous sulfate-moderated nitrobenzene method can be effective if temperature is carefully controlled.[5]

Q4: My desired product seems to be trapped within the tar. What is the best work-up and purification strategy?

A: Isolating the product from the tarry mixture is a significant challenge and requires a specific work-up procedure.

  • Procedure:

    • Cooling and Quenching: After the reaction is complete, allow the mixture to cool. Carefully and slowly pour the reaction mixture over a large volume of crushed ice. This helps to dissipate residual heat and begins to break down the tarry complex.

    • Neutralization: Slowly neutralize the acidic solution with a concentrated base, such as sodium hydroxide, while cooling in an ice bath. The mixture should be made strongly basic. This step is crucial as it precipitates many of the polymeric byproducts and converts the quinoline sulfate salt into the free base, which is steam-volatile.[3]

    • Steam Distillation: This is the most effective method for separating the quinoline product from the non-volatile tar.[5][6] The crude quinoline will co-distill with the water. Continue the distillation until the distillate is no longer cloudy.

    • Extraction and Final Purification: The collected distillate can then be extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried and the solvent is removed. The final purification is typically achieved by vacuum distillation.[5]

Frequently Asked Questions (FAQs)
  • What is the core mechanism of the Skraup Synthesis? The reaction proceeds in four main steps: (1) Acid-catalyzed dehydration of glycerol to acrolein. (2) Michael-type conjugate addition of the aniline to acrolein. (3) Acid-catalyzed electrophilic cyclization of the resulting aldehyde onto the aromatic ring to form 1,2-dihydroquinoline. (4) Oxidation of the 1,2-dihydroquinoline to yield the final quinoline product.[1][9]

  • Are there any "greener" or more modern alternatives to the classical Skraup conditions? Yes. To circumvent the harsh conditions, several modifications have been developed. The use of microwave irradiation has been shown to reduce reaction times and increase yields.[8] Additionally, employing Brønsted-acidic ionic liquids as both the solvent and catalyst can provide a more efficient and environmentally benign alternative to concentrated sulfuric acid.[8][9]

  • What are the most critical safety precautions for this reaction? Always perform the reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Be prepared for a highly exothermic reaction by having an ice bath on hand. The use of arsenic-containing compounds requires extreme caution and adherence to institutional safety protocols for handling and disposal of heavy metal waste.

Visualizing the Reaction and Tar Formation

To better understand the chemical processes, the following diagrams illustrate the reaction mechanism and the competing pathway that leads to tar formation.

Skraup_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Intermediate Michael Adduct (β-Anilinopropionaldehyde) Aniline->Intermediate  Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein  -2H₂O  (H₂SO₄) Acrolein->Intermediate  Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate->Dihydroquinoline  Cyclization  (H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline  Oxidation  [O]

Caption: The core mechanism of the Skraup quinoline synthesis.

Tar_Formation_Pathway cluster_product Desired Pathway cluster_tar Side Reaction Glycerol Glycerol Acrolein Acrolein Intermediate Glycerol->Acrolein H₂SO₄ Dehydration Product Quinoline Synthesis Acrolein->Product + Aniline Controlled Temp. Tar Polymerization (Tar) Acrolein->Tar Excess Heat High Acidity

Caption: Competing pathways of the acrolein intermediate.

Optimized Experimental Protocol: Modified Skraup Synthesis with Ferrous Sulfate Moderator

This protocol is a modified version of the classical Skraup synthesis, incorporating best practices to minimize tar formation and control the reaction's vigor. It is adapted from a well-established Organic Syntheses procedure.[5]

Materials:

  • Aniline

  • Glycerol (anhydrous, "dynamite" grade is best[5])

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for work-up)

  • Ice

Procedure:

  • Setup: In a large round-bottom flask (at least twice the volume of the reactants) equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Begin stirring the mixture and place the flask in an ice-water bath to cool. Slowly and carefully, add concentrated sulfuric acid through an addition funnel. Maintain the internal temperature below 30°C during this addition. It is crucial that the reagents are added in this order.[5]

  • Oxidant Addition: Once the sulfuric acid has been added and the initial aniline sulfate has dissolved, add the nitrobenzene.

  • Controlled Heating: Remove the ice bath and begin to heat the mixture gently using a heating mantle. Raise the temperature to approximately 100-110°C. The reaction will become exothermic. Be prepared to reduce or remove the heat source to maintain control.

  • Reflux: Once the initial exotherm has subsided, increase the heat and maintain the reaction at a steady reflux (internal temperature around 140-150°C) for 3-4 hours.

  • Work-up:

    • Allow the reaction to cool to below 100°C.

    • Carefully pour the warm mixture into a larger beaker containing a substantial amount of crushed ice.

    • Slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide. The mixture must be made strongly alkaline. This step is highly exothermic and should be performed with external cooling.

    • Transfer the basic mixture to a steam distillation apparatus and distill until the product is completely removed from the tarry residue.

  • Isolation: The quinoline is isolated from the steam distillate by extraction with an appropriate organic solvent, followed by drying and vacuum distillation for final purification.[5]

Troubleshooting_Workflow start Start Skraup Synthesis issue Excessive Tar or Violent Reaction? start->issue check_moderator Was a moderator (e.g., FeSO₄) used? issue->check_moderator Yes success Successful Synthesis issue->success No add_moderator Action: Add FeSO₄ to initial mixture. check_moderator->add_moderator No check_temp Was heating gradual (staged temperature)? check_moderator->check_temp Yes add_moderator->start control_temp Action: Use slow initial heating (100-110°C). check_temp->control_temp No check_oxidant Consider oxidant choice. check_temp->check_oxidant Yes control_temp->start change_oxidant Action: Use a milder oxidant like Iodine. check_oxidant->change_oxidant If issues persist check_oxidant->success No change needed change_oxidant->start

Caption: A workflow for troubleshooting tar formation.

References
  • Mogilaiah, K., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Coll. Vol. 1, p.478 (1941).

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Preparation and Properties of Quinoline. A presentation slide deck. [Source appears to be educational material, direct link unavailable, but content is widely established chemical knowledge.]
  • Nile Chemicals. (2024). Making quinoline - the Skraup synthesis. YouTube.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

  • U.S. Patent No. 6,103,904 A. (2000). Skraup reaction process for synthesizing quinolones.

  • BenchChem. (2025). Avoiding polymerization in Skraup synthesis of quinolines. BenchChem Technical Support.

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Wikipedia. (2023). Skraup reaction.

Sources

Section 1: Reagent and Solvent Integrity: The Foundation of Your Experiment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Experimental Reproducibility in Chemistry. As a Senior Application Scientist, I've seen firsthand how minor, often overlooked variables can lead to significant deviations in experimental outcomes. This guide is designed to move beyond simple checklists and delve into the fundamental principles that govern chemical reactions, helping you troubleshoot failures and enhance the robustness of your work. Our goal is to empower you, the researcher, to not only replicate published procedures but to understand them so deeply that you can adapt and innovate with confidence.

This center is structured as a series of frequently asked questions (FAQs) organized by common problem areas. We will explore the causality behind these issues and provide actionable, field-proven solutions.

The purity and consistency of your starting materials are paramount. Assuming a reagent is what the label says it is, without considering its history, purity, or storage conditions, is a primary source of irreproducibility.

Q1: My reaction failed despite using the exact reagents listed in the protocol. What could be the problem?

A1: This is a classic and frustrating issue that almost always points to variability in reagent quality. The term "reagent" encompasses more than just a chemical name.

  • Causality—Purity and Grade: A reagent from a different supplier or even a different lot from the same supplier can have a different impurity profile. These impurities can act as inhibitors, unwanted catalysts, or competing substrates. For example, in a sensitive cross-coupling reaction, trace metal impurities in a seemingly innocuous base can quench the catalyst. Substandard reagents can lead to unwanted side reactions, reducing yields and increasing waste.[1]

  • Expert Insight—The Hidden Role of Water: Many reagents are hygroscopic. An "anhydrous" reagent that has been opened multiple times in a humid lab is no longer anhydrous. Water can hydrolyze starting materials, deactivate moisture-sensitive catalysts (like Grignard reagents or organolithiums), or alter the polarity of the reaction medium, thereby changing the reaction pathway.

  • Troubleshooting Protocol:

    • Verify the Source and Lot: If possible, obtain the same lot number of the reagent used in the original successful experiment. Industry reviews suggest reagent-related issues can account for up to 15% of assay variability, making rigorous lot tracking essential.

    • Characterize the Reagent: Do not trust the label implicitly. Run a simple analytical test on the starting material. A quick melting point, a simple 1H NMR, or an IR spectrum can often reveal gross impurities or degradation.

    • Purify Key Reagents: If you suspect impurities, consider purifying the reagent. Common techniques include recrystallization for solids, distillation for liquids, or passing through a plug of silica or alumina.

    • Document Everything: Record the manufacturer, lot number, and date of opening for every reagent used. This data is invaluable for future troubleshooting.[2]

Reagent_Troubleshooting start Reaction Fails or Gives Low Yield check_reagents Are Reagents from the Same Lot as the Original Study? start->check_reagents order_new order_new check_reagents->order_new No analyze_sm analyze_sm check_reagents->analyze_sm Yes re_run_2 re_run_2 order_new->re_run_2 impurity_check impurity_check analyze_sm->impurity_check purify purify impurity_check->purify Yes check_storage check_storage impurity_check->check_storage No re_run_1 re_run_1 purify->re_run_1

Q2: My reaction is sluggish or produces unexpected byproducts. Could the solvent be the culprit?

A2: Absolutely. The solvent is not merely a medium; it is an active participant in the reaction. Its properties can dramatically influence reaction rates and outcomes.[3]

  • Causality—Solvent Effects:

    • Polarity: The polarity of the solvent stabilizes reactants and transition states differently. A switch from a nonpolar to a polar solvent can change the reaction mechanism entirely (e.g., favoring SN1 over SN2).[3] Polar, protic solvents like water or alcohols are capable of hydrogen bonding and can solvate nucleophiles, potentially depressing the rate of S_N2 reactions.[4]

    • Contaminants: Common solvents often contain contaminants that can interfere with reactions.

      • Water: As mentioned, water is a major issue in anhydrous reactions.

      • Peroxides: Ethers like THF and diethyl ether can form explosive peroxides upon storage, which are also potent oxidizing agents that can destroy sensitive reagents.

      • Stabilizers: Solvents like chloroform are often shipped with stabilizers (e.g., amylene or ethanol) that can act as nucleophiles or have other unintended reactivity.

  • Expert Insight—The Importance of Solvent Purification and Degassing: For sensitive reactions, especially those involving organometallic catalysts, using solvent directly from the bottle is a significant risk. Solvents should be dried and deoxygenated. A common method is sparging with an inert gas (like argon or nitrogen) or using a dedicated solvent purification system.

  • Troubleshooting Protocol:

    • Test for Water: Use a Karl Fischer titrator for an accurate measurement of water content, or a simple chemical test (e.g., sodium benzophenone ketyl radical in THF, which is blue when dry) for a qualitative check.

    • Test for Peroxides: Use commercially available peroxide test strips before distilling or using ethers. Never distill ethers to dryness , as this concentrates peroxides to explosive levels.

    • Use a Freshly Opened Bottle: If you suspect solvent degradation, the simplest first step is to open a fresh bottle of high-purity, anhydrous solvent.

    • Consult Solvent Guides: Refer to authoritative guides on solvent properties and purification methods to choose the appropriate solvent and ensure its purity.[5]

Table 1: Common Solvents and Associated Reproducibility Issues

SolventCommon ProblemDetection MethodMitigation/Purification
Tetrahydrofuran (THF)Peroxide formation, water contentPeroxide test strips, Karl FischerPass through activated alumina, distill from Na/benzophenone
Dichloromethane (DCM)Acidic impurities (HCl), waterpH paper (after water wash)Wash with NaHCO₃(aq), distill from CaH₂
Acetonitrile (MeCN)Water content, trace acids/basesKarl FischerDistill from CaH₂ then P₂O₅
TolueneWater content, dissolved oxygenKarl Fischer, electrochemical sensorDistill from sodium, degas via freeze-pump-thaw cycles

Section 2: Analytical & Characterization Pitfalls

Misinterpretation of analytical data can lead you to believe a successful reaction has failed, or vice-versa. Understanding the limitations and common artifacts of analytical techniques is crucial.

Q3: My crude ¹H NMR spectrum is very complex and doesn't seem to show my product. How can I diagnose the issue?

A3: A messy NMR spectrum is a common problem that can arise from multiple sources beyond the reaction itself.[6] It's important to systematically rule out issues with sample preparation and the instrument before concluding the reaction failed.

  • Causality—Common NMR Issues:

    • Poor Shimming: The magnetic field must be homogenous across the sample. Poor shimming leads to broad, distorted peaks, which can obscure real signals and coupling information.[6] This is one of the most common problems encountered in any NMR experiment.[6]

    • Sample Concentration: Too high a concentration can lead to peak broadening and shifts in peak positions due to intermolecular interactions.[7] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.

    • Residual Solvents: Solvents used in the work-up (e.g., ethyl acetate, dichloromethane) are notoriously difficult to remove completely and can obscure important regions of the spectrum.[7]

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening, sometimes to the point where signals disappear into the baseline.

  • Expert Insight—Using a Different Solvent: If peaks are overlapping, re-running the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can often resolve the issue, as different solvents induce different chemical shifts.[7]

  • Troubleshooting Protocol:

    • Re-prepare the Sample: Ensure the sample is fully dissolved and free of solids. Filter the solution through a small plug of glass wool in a pipette if necessary.

    • Check Shimming: Re-shim the instrument, either manually or using the automated routines.

    • Identify Solvent Peaks: Compare your spectrum to a reference chart of common solvent impurities in NMR solvents.

    • Confirm Labile Protons: To identify peaks from -OH or -NH protons, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will disappear or decrease in intensity.[7]

    • Dilute the Sample: If you suspect concentration effects, dilute your sample and run the experiment again.

NMR_Diagnosis start Complex or Uninterpretable ¹H NMR Spectrum check_peaks Are Peaks Broad or Distorted? start->check_peaks shim Re-shim the Magnet check_peaks->shim Yes check_sn Is Signal-to-Noise Ratio Low? check_peaks->check_sn No shim->check_sn concentrate Increase Sample Concentration check_sn->concentrate Yes check_overlap Are Key Peaks Overlapping? check_sn->check_overlap No concentrate->check_overlap change_solvent Re-run in a Different Solvent (e.g., C₆D₆) check_overlap->change_solvent Yes check_impurities Are Unexpected Peaks Present? check_overlap->check_impurities No change_solvent->check_impurities impurity_analysis Identify Residual Solvents or Starting Material check_impurities->impurity_analysis Yes conclusion Interpret Final Spectrum check_impurities->conclusion No impurity_analysis->conclusion

Q4: My HPLC analysis shows drifting retention times and poor peak shape. What's the cause?

A4: Reproducibility in HPLC is a common challenge, but most issues can be traced back to a few key areas: the mobile phase, the column, or the hardware. A systematic approach is crucial.

  • Causality—HPLC Instability:

    • Mobile Phase: Selective evaporation of a volatile solvent from the mobile phase mixture will change its composition and thus its eluting strength, causing retention times to drift. Improperly buffered mobile phases can also lead to peak shape issues for ionic compounds.

    • Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, you will see drifting retention times, especially in the first few runs of a sequence.

    • Temperature Fluctuations: Column temperature affects solvent viscosity and analyte interaction with the stationary phase. Without a column thermostat, ambient lab temperature changes can cause retention times to vary.

    • Leaks: A leak anywhere in the system, even a very small one, will cause pressure fluctuations and lead to unstable retention times.

  • Expert Insight—The Rule of One: When troubleshooting, never change more than one parameter at a time. If you change the column and the mobile phase simultaneously, you won't know which one fixed the problem.

  • Troubleshooting Protocol:

    • Check for Leaks: Visually inspect all fittings for signs of salt deposits (from buffers) or moisture.

    • Prepare Fresh Mobile Phase: If retention times are drifting, prepare a fresh batch of mobile phase, ensuring it is thoroughly mixed and degassed.[8]

    • Ensure Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase until the baseline is stable before starting your analysis.

    • Isolate the Column: To determine if the column is the problem, replace it with a new or known-good column. If the problem disappears, the original column may be fouled or degraded.

Table 2: Common HPLC Troubleshooting Scenarios

SymptomPossible Cause(s)Solution(s)
Drifting Retention TimesChanging mobile phase composition, temperature variation, poor column equilibrationPrepare fresh mobile phase, use a column thermostat, increase equilibration time.
Ghost PeaksImpurities from previous injection, contaminated mobile phase, injector carryoverRun a blank gradient, use high-purity solvents, clean the injector.
Split or Tailing PeaksColumn fouling, mismatched sample solvent and mobile phase, column voidReverse-flush the column, dissolve sample in mobile phase, replace the column.
High BackpressureBlocked frit or column, precipitate in the system, incorrect mobile phaseFilter samples and mobile phase, replace in-line filter, check solvent viscosity.[8]

Section 3: The Challenge of Scale-Up

A reaction that performs beautifully at the milligram scale can become a low-yielding, hazardous mess at the multigram scale. This is because the physical properties of the reaction do not scale linearly.[9]

Q5: My reaction was high-yielding on a 100 mg scale but gave almost no product at 20 g. What went wrong?

A5: This is a classic scale-up problem rooted in changes to the surface-area-to-volume ratio. As you increase the volume of a reaction, its surface area does not increase proportionally.[10] This has major consequences for heat and mass transfer.

  • Causality—The Physics of Scale-Up:

    • Heat Transfer: A 20 g reaction generates much more heat than a 100 mg one. In a large flask, this heat cannot dissipate as efficiently through the flask walls. The internal temperature can rise significantly, even if the external heating bath is at the correct temperature, leading to byproduct formation or decomposition.[11]

    • Mixing and Mass Transfer: It is much harder to achieve efficient mixing in a large, round-bottom flask. Inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.[10] For heterogeneous reactions (e.g., with a solid reagent), poor mixing means the reagents don't come into contact effectively.

    • Rate of Addition: Adding a reagent dropwise over 1 minute to a 100 mg reaction is not equivalent to adding the scaled-up amount over the same time period to a 20 g reaction. The larger scale requires a much slower addition rate to control the temperature and concentration.[12]

  • Expert Insight—Re-optimize at Intermediate Scale: Never jump directly from a small discovery scale to a large production scale. Always perform the reaction at an intermediate scale (e.g., 1-2 g) to identify potential mixing or temperature control issues before committing large amounts of material.[12]

  • Troubleshooting Protocol:

    • Monitor Internal Temperature: Do not rely on the temperature of your heating mantle or oil bath. Place a thermocouple directly in the reaction mixture to get an accurate reading of the internal temperature.

    • Improve Mixing: Switch from a small magnetic stir bar to an overhead mechanical stirrer for large-volume or viscous reactions. Ensure a good vortex is formed to promote mixing.

    • Control Addition Rate: Use a syringe pump for controlled, slow addition of liquid reagents. For exothermic additions, use an ice bath to dissipate heat and add the reagent slowly enough to keep the internal temperature within the desired range.[12]

    • Change Glassware: Consider using a jacketed reactor vessel, which has a much larger surface area for heat exchange and allows for precise temperature control.

Scale_Up_Factors lab_scale Lab Scale (e.g., 100 mg) sa_vol sa_vol lab_scale->sa_vol heat_transfer heat_transfer lab_scale->heat_transfer mixing mixing lab_scale->mixing addition addition lab_scale->addition pilot_scale Pilot/Production Scale (e.g., 20 g) pilot_scale->sa_vol pilot_scale->heat_transfer pilot_scale->mixing pilot_scale->addition high High efficient_heat Efficient (Passive) efficient_mix Efficient (Stir Bar) fast_add Fast/Simple low Low poor_heat Poor (Active Cooling Needed) poor_mix Inefficient (Mechanical Stirring) slow_add Slow/Controlled sa_vol->high sa_vol->low heat_transfer->efficient_heat heat_transfer->poor_heat mixing->efficient_mix mixing->poor_mix addition->fast_add addition->slow_add

References

  • Hoye, T. R., et al. (2007). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available at: [Link]

  • W.A. instrumental. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Available at: [Link]

  • Perkel, J. M. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Surplus Solutions. (2023). How to Calibrate Lab Equipment: A Practical Guide With Steps. Available at: [Link]

  • The University of Southern Mississippi, Department of Chemistry and Biochemistry. (n.d.). CHE 311 Analytical Chemistry. Available at: [Link]

  • EPIC Systems. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Analitika Expo. (n.d.). Chemical Reagents Research in Modern Labs. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.2: Common Analytical Problems. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Sapio Sciences. (2024). Best Practices for Documenting Synthesis Steps and Managing Reagents. Available at: [Link]

  • Saffron Chemicals. (2024). How to Maintain and Calibrate Chemistry Lab Equipment. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Reichardt, C. (2021). Solvation Effects in Organic Chemistry. ACS Publications. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • CPI. (2024). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Available at: [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Available at: [Link]

  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of a Novel Quinoline Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel quinoline compound, here designated as NQC-1 , hypothesized to be a selective inhibitor of the Receptor Tyrosine Kinase (RTK), "Kinase-X." For researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-faceted approach to not only confirm the MoA but also to objectively compare NQC-1's performance against a known, well-characterized inhibitor, "Reference Compound-A."

Introduction: The Quinoline Scaffold and the Therapeutic Hypothesis for NQC-1

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Many quinoline-based compounds exert their effects by inhibiting key enzymes such as DNA gyrase or various protein kinases.[3][4][5][6] Our novel compound, NQC-1, has been designed to selectively target Kinase-X, a receptor tyrosine kinase implicated in the aberrant signaling pathways of various cancers.[7] The central hypothesis is that NQC-1 competitively binds to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling cascade and ultimately leading to an anti-proliferative effect in cancer cells.

This guide will detail the experimental journey to rigorously test this hypothesis, moving from direct target engagement to cellular and phenotypic consequences.

The Experimental Validation Workflow: A Step-by-Step Approach

A robust validation of a compound's MoA relies on a layered evidence approach. We will progress through a series of experiments, each designed to answer a specific question about NQC-1's interaction with its intended target and its effects on cellular systems.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & Functional Validation Target Engagement Target Engagement Assays (CETSA, SPR) Enzyme Kinetics In Vitro Kinase Assay (IC50 Determination) Target Engagement->Enzyme Kinetics Confirms direct binding Downstream Signaling Downstream Signaling Analysis (Western Blot) Enzyme Kinetics->Downstream Signaling Moves from in vitro to cellular context Phenotypic Assays Phenotypic Assays (Cell Viability, Migration) Downstream Signaling->Phenotypic Assays Links target inhibition to cellular effect Validated MoA Validated MoA Phenotypic Assays->Validated MoA Start Hypothesized MoA: NQC-1 inhibits Kinase-X Start->Target Engagement

Caption: Experimental workflow for validating the mechanism of action of NQC-1.

Direct Target Engagement: Does NQC-1 Bind to Kinase-X?

Confirming that a compound physically interacts with its intended target within a cellular context is a critical first step.[8] We will employ two orthogonal methods to establish target engagement.

Cellular Thermal Shift Assay (CETSA)

Rationale: The binding of a ligand to a protein can alter its thermal stability. CETSA measures this change in protein stability upon compound treatment in a cellular environment, providing evidence of target engagement without requiring any modification to the compound or the protein.[9]

Protocol:

  • Culture Kinase-X expressing cells to 80% confluency.

  • Treat cells with either vehicle control, NQC-1 (at various concentrations), or Reference Compound-A.

  • Lyse the cells and divide the lysate into aliquots.

  • Heat the aliquots across a range of temperatures.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant for the presence of soluble Kinase-X via Western blot.

  • Plot the amount of soluble Kinase-X as a function of temperature to generate melting curves. A shift in the melting curve indicates ligand binding.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and a target protein.[10] This provides quantitative data on the binding affinity.

Protocol:

  • Immobilize recombinant Kinase-X protein on a sensor chip.

  • Flow different concentrations of NQC-1 and Reference Compound-A over the chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Vitro Efficacy: How Potently Does NQC-1 Inhibit Kinase-X?

Once target engagement is confirmed, the next step is to quantify the inhibitory activity of NQC-1 against Kinase-X in a controlled, cell-free system.[11]

In Vitro Kinase Assay

Rationale: This assay directly measures the enzymatic activity of Kinase-X in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[12]

Protocol:

  • In a multi-well plate, combine recombinant Kinase-X, its specific substrate peptide, and ATP.

  • Add a serial dilution of NQC-1 or Reference Compound-A to the wells.

  • Incubate to allow the kinase reaction to proceed.

  • Quantify the amount of phosphorylated substrate using a detection method such as luminescence or fluorescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative Data: NQC-1 vs. Reference Compound-A
ParameterNQC-1Reference Compound-A
CETSA Thermal Shift (ΔTm) + 4.2 °C+ 5.1 °C
SPR Affinity (KD) 15 nM10 nM
In Vitro Kinase IC50 25 nM18 nM

This is a table with mock data for illustrative purposes.

Cellular Activity: Does NQC-1 Inhibit Downstream Signaling?

Inhibiting the target kinase should lead to a measurable effect on its downstream signaling pathway within the cell.[13]

Western Blot Analysis of Downstream Effectors

Rationale: Kinase-X is known to phosphorylate a key downstream protein, "Signal Transducer-Y." By measuring the phosphorylation status of Signal Transducer-Y in cells treated with NQC-1, we can confirm that the compound is active in a cellular context and is indeed inhibiting the intended pathway.[14]

Protocol:

  • Culture Kinase-X expressing cells and serum-starve them to reduce basal signaling.

  • Stimulate the cells with the appropriate growth factor to activate the Kinase-X pathway.

  • Treat the cells with vehicle control, NQC-1, or Reference Compound-A at various concentrations.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated Signal Transducer-Y (p-Signal Transducer-Y) and total Signal Transducer-Y.

  • Quantify the band intensities to determine the level of inhibition of Signal Transducer-Y phosphorylation.

G Growth Factor Growth Factor Kinase-X Kinase-X (Receptor Tyrosine Kinase) Growth Factor->Kinase-X Activates Signal Transducer-Y Signal Transducer-Y Kinase-X->Signal Transducer-Y Phosphorylates NQC-1 NQC-1 NQC-1->Kinase-X Inhibits Downstream Effects Cell Proliferation & Migration Signal Transducer-Y->Downstream Effects Promotes

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopropylquinoline-4-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged scaffold," a structural motif that consistently appears in compounds with a wide array of biological activities, from anticancer to antimicrobial agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom capable of forming crucial hydrogen bonds make it an ideal anchor for interacting with various biological targets.[3] This guide focuses on a specific, yet underexplored, class of quinoline derivatives: 2-Cyclopropylquinoline-4-carbohydrazide analogs .

The rationale for investigating this particular scaffold is twofold. First, the carbohydrazide moiety at the 4-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities through the formation of hydrazones and other derivatives.[4] This enables the exploration of a broad chemical space to fine-tune the compound's properties. Second, and critically, is the incorporation of a cyclopropyl group at the 2-position. The cyclopropyl ring is far more than a simple alkyl substituent; it is a powerful tool in modern drug design. Its unique stereoelectronic properties and conformational rigidity can lead to enhanced metabolic stability, increased potency, and improved selectivity for the target protein.[5][6][7] The strained three-membered ring introduces a high degree of sp3 character, which can improve solubility and reduce off-target effects compared to flat aromatic systems.

This guide provides a comprehensive, predictive analysis of the structure-activity relationships (SAR) for this compound analogs. While direct experimental data for this specific class is nascent, we will leverage the extensive knowledge base of related quinoline and quinazoline inhibitors to build a robust SAR model. We will explore their potential as both kinase inhibitors and DNA gyrase inhibitors , offering a comparative analysis against established drugs in these classes. Furthermore, we will provide detailed experimental protocols to empower researchers to synthesize and validate these promising compounds in the laboratory.

Core Scaffold: Synthesis and Derivatization Strategy

The foundational step in exploring the SAR of this class is the efficient synthesis of the core intermediate, This compound . A plausible and effective synthetic pathway can be constructed based on established methodologies in quinoline chemistry, such as the Pfitzinger reaction.[2]

Proposed Synthetic Workflow

The synthesis begins with the Pfitzinger reaction, a classic method for constructing the quinoline core, by condensing isatin with a cyclopropyl methyl ketone. This is followed by esterification and subsequent hydrazinolysis to yield the desired carbohydrazide intermediate. This intermediate is the key building block for creating a library of analogs.

Synthetic Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Derivatization Isatin Isatin Pfitzinger KOH, Ethanol Reflux Isatin->Pfitzinger CPMK Cyclopropyl Methyl Ketone CPMK->Pfitzinger CQA 2-Cyclopropylquinoline- 4-carboxylic acid (1) Pfitzinger->CQA Cyclization CQA_ref Compound (1) Esterification Ethanol, H₂SO₄ (cat.) Reflux CQA_ref->Esterification Ester Ethyl 2-cyclopropylquinoline- 4-carboxylate (2) Esterification->Ester Protection Ester_ref Compound (2) Hydrazinolysis Hydrazine Hydrate Ethanol, Reflux Ester_ref->Hydrazinolysis Core 2-Cyclopropylquinoline- 4-carbohydrazide (3) Hydrazinolysis->Core Intermediate Formation Core_ref Compound (3) Derivatization Ar-CHO, cat. AcOH Ethanol, Reflux Core_ref->Derivatization Analogs Target Analogs (4a-n) Derivatization->Analogs Hydrazone Formation

Caption: Synthetic route to this compound analogs.

Experimental Protocol: Synthesis of this compound (3)

This protocol is a representative procedure adapted from known syntheses of similar quinoline derivatives.

Step 1: 2-Cyclopropylquinoline-4-carboxylic acid (1)

  • To a solution of potassium hydroxide (0.2 mol) in ethanol (50 mL), add isatin (0.07 mol) and cyclopropyl methyl ketone (0.07 mol).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted ketone.

  • Acidify the aqueous layer to pH 4-5 with glacial acetic acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield compound 1 .

Step 2: Ethyl 2-cyclopropylquinoline-4-carboxylate (2)

  • Suspend 2-cyclopropylquinoline-4-carboxylic acid (1) (0.05 mol) in absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester 2 , which can be purified by column chromatography.

Step 3: this compound (3)

  • Dissolve the ethyl ester 2 (0.04 mol) in ethanol (80 mL).

  • Add hydrazine hydrate (8 mL, excess) to the solution.

  • Heat the mixture to reflux for 12 hours. A precipitate should form upon cooling.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to afford the pure core intermediate 3 .

Predicted Structure-Activity Relationships (SAR)

Based on the extensive literature on quinoline and quinazoline analogs, we can predict the SAR for this novel scaffold against two major drug target classes: protein kinases and DNA gyrase.

As Kinase Inhibitors (e.g., EGFR Tyrosine Kinase)

The quinoline scaffold is a cornerstone of many potent kinase inhibitors.[3] The nitrogen at position 1 typically acts as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding site. The substituents at the 2- and 4-positions then explore adjacent hydrophobic pockets.

Key Pharmacophoric Features:

  • C2-Cyclopropyl Group: This group is predicted to occupy a hydrophobic pocket near the gatekeeper residue of the kinase. Its rigid nature can enhance binding affinity by reducing the entropic penalty upon binding.[6] It also serves to block metabolic attack, potentially increasing the compound's half-life.[7]

  • Quinoline Nitrogen (N1): Essential for forming a hydrogen bond with the kinase hinge region (e.g., with the backbone NH of Met793 in EGFR).

  • C4-Hydrazone Moiety: The hydrazone linker (-CO-NH-N=CH-) provides a planar, rigid extension from the core. The terminal aryl ring (Ar) can access a solvent-exposed region or a secondary hydrophobic pocket, significantly influencing potency and selectivity.

Kinase_Inhibitor_SAR cluster_0 Predicted SAR for Kinase Inhibition SAR_point1 C2-Cyclopropyl: - Occupies hydrophobic pocket - Enhances metabolic stability - Provides conformational rigidity SAR_point2 Quinoline N1: - H-bond acceptor - Anchors to kinase hinge SAR_point3 C4-Hydrazone Linker: - Planar, rigid extension - Positions the terminal aryl group SAR_point4 Terminal Aryl Group (Ar): - Explores solvent-exposed region - EWGs (e.g., NO₂, Cl) may increase potency - EDGs (e.g., OCH₃, CH₃) may modulate selectivity

Caption: Key pharmacophoric features for kinase inhibition.

SAR of the Terminal Aryl Group (Hydrazone Derivatives): The nature of the substituent on the terminal aryl ring of the hydrazone is critical. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can dramatically alter the electronic properties and binding interactions.

Analog (Substituent on Ar) Predicted EGFR TK Inhibition Rationale
4a (4-Nitro)+++Strong EWG; may form favorable interactions and increase binding affinity. Potent activity has been seen with nitro-substituted quinoline hydrazones.
4b (4-Chloro)++Halogen bonding is a known strategy to enhance kinase affinity.
4c (4-Methyl)++Small, lipophilic group can fit into hydrophobic pockets.
4d (4-Methoxy)+EDG; may form H-bonds but could also introduce steric hindrance depending on the pocket topology.
4e (Unsubstituted Phenyl)+Provides a baseline for comparison.
As DNA Gyrase Inhibitors

The quinoline scaffold is the basis for the entire class of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. While classic quinolones have a carboxylic acid at C3 and a key substituent at C7, the 2,4-disubstituted scaffold of our interest presents a novel arrangement that could still interact with the enzyme-DNA complex.

Key Pharmacophoric Features:

  • Chelating Core: The 4-carbohydrazide moiety, particularly the carbonyl oxygen and the hydrazide nitrogen, could potentially chelate the Mg²⁺ ion that is essential for DNA gyrase activity. This would mimic the action of the 3-carboxylic acid and 4-keto group in traditional quinolones.

  • C2-Cyclopropyl Group: In many potent fluoroquinolones (e.g., Ciprofloxacin), a cyclopropyl group is found at the N1 position. While positioned differently here (at C2), it can still provide favorable hydrophobic interactions within the enzyme's binding pocket.

  • C4-Hydrazone Moiety: Modifications on the terminal aryl ring can influence stacking interactions with DNA bases and interactions with the protein.

DNA_Gyrase_Inhibitor_SAR cluster_0 Predicted SAR for DNA Gyrase Inhibition SAR_point1 C4-Carbohydrazide: - Potential Mg²⁺ chelation site - Mimics 3-carboxy-4-keto pharmacophore SAR_point2 C2-Cyclopropyl Group: - Hydrophobic interactions - Fills enzyme binding pocket SAR_point3 Planar Quinoline Core: - Intercalates with DNA bases SAR_point4 Terminal Aryl Group (Ar): - Modulates DNA stacking and protein interactions

Caption: Key pharmacophoric features for DNA gyrase inhibition.

SAR of the Terminal Aryl Group (Hydrazone Derivatives): For antibacterial activity, the ability to interact with the DNA gyrase-DNA complex is paramount.

Analog (Substituent on Ar) Predicted Antibacterial Activity Rationale
4f (4-(dimethylamino)phenyl)+++The dimethylamino group can form additional hydrogen bonds and increase polarity, which is often favorable for antibacterial agents.
4g (2,4-dichloro)++Dihalogenation can enhance binding and improve cell wall penetration.
4h (4-pyridyl)++The pyridine nitrogen can act as an H-bond acceptor, potentially mimicking interactions of established gyrase inhibitors.
4i (Unsubstituted Phenyl)+Provides a baseline for activity.

Comparative Analysis with Alternative Scaffolds

Target Class This compound Alternative Scaffold: Quinazoline (e.g., Gefitinib) Alternative Scaffold: Fluoroquinolone (e.g., Ciprofloxacin)
Core Structure QuinolineQuinazoline4-Quinolone
Key Hinge Interaction N1 of QuinolineN1 of QuinazolineNot the primary mechanism; targets enzyme-DNA complex.
Key Substituent (SAR) C2-Cyclopropyl: Hydrophobic interaction, metabolic stability. C4-Hydrazone: Vector for exploring solvent-front.C4-Anilino: Occupies ATP binding site. C6/C7-Substituents: Modulate solubility and potency.N1-Cyclopropyl: Crucial for potency. C7-Piperazine: Modulates spectrum of activity and pharmacokinetics.
Potential Advantages Novel scaffold may overcome resistance. Cyclopropyl group enhances drug-like properties. Dual-targeting potential (kinase/gyrase).Clinically validated scaffold with proven efficacy. Well-understood SAR.Potent, broad-spectrum antibacterial activity. Well-established class.
Potential Challenges Unexplored SAR and potential off-target effects. Synthesis can be multi-step.Acquired resistance through mutations (e.g., T790M in EGFR).Widespread bacterial resistance. Potential for side effects.

Experimental Protocols for SAR Validation

To validate the predicted SAR, a systematic biological evaluation is required. The following are streamlined protocols for key assays.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase domain.

EGFR_Assay_Workflow start Prepare Assay Plate add_enzyme Add Recombinant EGFR-TK Domain start->add_enzyme add_compound Add Test Compound (Varying Concentrations) add_enzyme->add_compound pre_incubate Pre-incubate (10 min) add_compound->pre_incubate add_substrate Add Poly(Glu,Tyr) Substrate and ATP-[γ-³²P] pre_incubate->add_substrate incubate Incubate (20 min, 30°C) add_substrate->incubate stop_reaction Spot onto Filter Paper & Wash with TCA incubate->stop_reaction measure Quantify ³²P Incorporation (Scintillation Counting) stop_reaction->measure analyze Calculate % Inhibition & Determine IC₅₀ measure->analyze

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.